Mast Cell Degranulating Peptide HR-2
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWUWYATXRNPA-KXQPRXDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H135N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746641 | |
| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80388-04-1 | |
| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling HR-2: A Technical Guide to the Mast Cell Degranulating Peptide from Hornet Venom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast Cell Degranulating Peptide HR-2 is a potent, 14-amino acid linear peptide first identified in the venom of the giant hornet, Vespa orientalis. As a member of the mastoparan family of peptides, HR-2 exhibits significant biological activity, primarily the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators. This technical guide provides a comprehensive overview of the discovery, origin, biochemical properties, and mechanism of action of HR-2, tailored for professionals in research and drug development.
Discovery and Origin
This compound was first isolated and characterized in 1988 by Tuĭchibaev and colleagues from the venom of the giant hornet, Vespa orientalis[1]. This discovery was part of broader research into the low molecular weight peptides present in hornet venom and their pharmacological effects. Alongside a similar peptide, HR-1, HR-2 was identified as a key contributor to the venom's ability to induce histamine release from mast cells[1].
Biochemical and Physical Properties
The primary structure and key properties of HR-2 are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | Tuĭchibaev et al., 1988 |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | |
| Molecular Weight | 1523.03 Da | |
| CAS Registry Number | 80388-04-1 | |
| Origin | Vespa orientalis (Giant Hornet) Venom | [1] |
Quantitative Data: Mast Cell Degranulation Activity
For context, a comprehensive study on 55 mastoparan family peptides from various wasp venoms reported a wide range of degranulation activities in rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells. The EC₅₀ values for these peptides varied significantly, with the most potent exhibiting EC₅₀ values in the low micromolar range. For example, Agelaia-MPI and Polybia-MPII showed EC₅₀ values of 5.25 ± 0.87 µM and 6.79 ± 0.40 µM, respectively. This study highlights that the degranulation potency of these peptides is highly dependent on their specific amino acid sequence and C-terminal amidation. Given its structural similarities to other potent mastoparans, it is plausible that HR-2 also possesses an EC₅₀ in the low micromolar range.
Experimental Protocols
The discovery and characterization of HR-2 involve a series of established biochemical techniques. The following sections detail the general methodologies employed.
Peptide Isolation from Vespa orientalis Venom
-
Venom Collection: Venom is typically collected from live hornets by electrical stimulation, which induces the release of venom onto a collection surface. The collected venom is then lyophilized and stored at low temperatures.
-
Size-Exclusion Chromatography: The crude, lyophilized venom is reconstituted in a suitable buffer and subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate the low molecular weight peptide fraction from larger proteins and enzymes.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fraction is then further purified by RP-HPLC. A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). Fractions are collected and monitored by UV absorbance at 280 nm.
-
Purity Analysis: The purity of the isolated HR-2 peptide in the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
Amino Acid Sequencing
The primary structure of the purified HR-2 peptide was originally determined by automated Edman degradation[1]. Modern approaches would typically involve:
-
Mass Spectrometry: The precise molecular weight of the intact peptide is determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Tandem Mass Spectrometry (MS/MS): The peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence.
Mast Cell Degranulation Assay (Histamine Release Assay)
The biological activity of HR-2 is quantified by its ability to induce degranulation in mast cells. A common method is the histamine release assay:
-
Mast Cell Preparation: Peritoneal mast cells are isolated from rats by peritoneal lavage. The cells are washed and suspended in a buffered salt solution. Alternatively, cultured mast cell lines such as RBL-2H3 can be used.
-
Incubation with HR-2: Aliquots of the mast cell suspension are incubated with varying concentrations of the purified HR-2 peptide for a defined period (e.g., 10-30 minutes) at 37°C.
-
Termination of Reaction: The degranulation process is stopped by placing the samples on ice and centrifuging to pellet the cells.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured. This can be done using a fluorometric assay involving condensation with o-phthalaldehyde or by using a commercial histamine ELISA kit.
-
Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing a separate aliquot of cells). The EC₅₀ value is then determined by plotting the percentage of histamine release against the peptide concentration.
Signaling Pathway of HR-2-Induced Mast Cell Degranulation
While the specific signaling pathway of HR-2 has not been definitively elucidated, extensive research on other cationic and amphipathic venom peptides, such as mastoparans, provides a highly probable mechanism of action. These peptides are known to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).
The proposed signaling cascade is as follows:
-
Receptor Binding: HR-2, being a cationic peptide, likely binds to and activates MRGPRX2 on the surface of mast cells.
-
G-Protein Activation: Activation of MRGPRX2 leads to the coupling and activation of heterotrimeric G proteins, specifically Gαi and Gαq.
-
Downstream Signaling:
-
Gαq Pathway: Activated Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃-Mediated Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Gαi Pathway: The role of Gαi is less defined but is also crucial for degranulation.
-
-
Degranulation: The sustained increase in intracellular Ca²⁺ concentration is a critical signal that initiates the fusion of histamine-containing granules with the plasma membrane, resulting in the exocytosis of their contents.
Experimental Workflow for Discovery and Characterization
The logical flow from venom collection to the characterization of a novel peptide like HR-2 is depicted in the following workflow diagram.
Conclusion and Future Directions
This compound is a significant bioactive component of Vespa orientalis venom. Its ability to potently induce mast cell degranulation makes it a valuable tool for studying the mechanisms of inflammation and pseudo-allergic reactions. For drug development professionals, understanding the structure and function of HR-2 and its interaction with receptors like MRGPRX2 is crucial for predicting and mitigating potential off-target effects of novel cationic peptide therapeutics.
Future research should focus on definitively confirming the signaling pathway of HR-2 and accurately determining its EC₅₀ for mast cell degranulation in various cell types. Furthermore, exploring the structure-activity relationship of HR-2 through synthetic analogs could lead to the development of novel modulators of mast cell activity with therapeutic potential.
References
An In-depth Technical Guide to the HR-2 Peptide from Vespa orientalis Venom
For Researchers, Scientists, and Drug Development Professionals
Abstract
The venom of the Oriental hornet, Vespa orientalis, is a complex mixture of bioactive molecules, among which the HR-2 peptide has garnered significant scientific interest. This 14-amino acid, linear peptide is a potent mast cell degranulating agent, initiating the release of histamine and other inflammatory mediators.[1][2] Its biological activity suggests potential applications in immunological research and drug development. This technical guide provides a comprehensive overview of the HR-2 peptide, including its biochemical properties, purification and characterization methodologies, and mechanism of action. Detailed experimental protocols and structured data are presented to facilitate further research and application of this intriguing venom component.
Introduction
Vespa orientalis, commonly known as the Oriental hornet, is a species of hornet found in Southwest Asia, Northeast Africa, and parts of Southern Europe.[3][4] Its venom contains a variety of peptides and proteins, including enzymes, toxins, and bioactive peptides.[5] Among these are the histamine-releasing peptides, HR-1, HR-2, and HR-3.[6] This guide focuses specifically on the HR-2 peptide, a key contributor to the venom's inflammatory effects. Understanding the structure and function of HR-2 is crucial for elucidating the envenomation process and for exploring its potential as a pharmacological tool.
Physicochemical and Biological Properties of HR-2 Peptide
The HR-2 peptide is a small, basic peptide with a defined amino acid sequence and molecular weight. Its primary biological function is the degranulation of mast cells, a critical event in allergic and inflammatory responses.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the HR-2 peptide.
| Property | Value | Reference(s) |
| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [7] |
| One-Letter Code | FLPLILGKLVKGLL-NH2 | [7] |
| Molecular Formula | C77H135N17O14 | [7] |
| Molecular Weight | 1523.03 Da | [7] |
| CAS Registry Number | 80388-04-1 | [7] |
| Biological Activity | Mast cell degranulation, Histamine release | [1][2] |
| IC50 (Mast Cell Degranulation) | 126 µmol/L | [8] |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and functional analysis of the HR-2 peptide from Vespa orientalis venom.
Purification of HR-2 Peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The HR-2 peptide is isolated from the crude venom of Vespa orientalis using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Protocol:
-
Venom Extraction: Venom is collected from Vespa orientalis specimens. The venom sacs are dissected and homogenized in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). The homogenate is then centrifuged to remove cellular debris, and the supernatant containing the crude venom is collected and lyophilized.
-
Sample Preparation: The lyophilized crude venom is reconstituted in the initial mobile phase (e.g., 0.1% trifluoroacetic acid in water).
-
RP-HPLC Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B is applied to elute the peptides based on their hydrophobicity. The exact gradient will need to be optimized but may range from 5% to 60% Mobile Phase B over 60 minutes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Elution of peptides is monitored by UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Fractions corresponding to the peaks on the chromatogram are collected.
-
Purity Analysis: The purity of the collected fractions containing the HR-2 peptide is assessed by analytical RP-HPLC. Fractions with high purity are pooled and lyophilized.
Workflow for HR-2 Peptide Purification
Caption: A flowchart illustrating the purification of the HR-2 peptide from Vespa orientalis venom.
Characterization by Edman Degradation and Mass Spectrometry
The primary structure of the purified HR-2 peptide is determined using Edman degradation and confirmed by mass spectrometry.[6]
Edman Degradation Protocol:
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using anhydrous trifluoroacetic acid (TFA).
-
Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).
-
Cycle Repetition: The remaining peptide undergoes the next cycle of Edman degradation to identify the subsequent amino acid.
Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the intact peptide, confirming the sequence obtained from Edman degradation.
Workflow for HR-2 Peptide Sequencing
Caption: The workflow for determining the amino acid sequence of the HR-2 peptide.
Mast Cell Degranulation and Histamine Release Assay
The biological activity of the HR-2 peptide is quantified by measuring its ability to induce histamine release from mast cells.
Protocol:
-
Cell Culture: Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3) are cultured under appropriate conditions.
-
Peptide Incubation: Mast cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer). The cells are then incubated with varying concentrations of the purified HR-2 peptide for a defined period (e.g., 30 minutes) at 37°C.
-
Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured. This can be done using various methods, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A specific and sensitive method for histamine quantification.
-
Fluorometric Assay: Based on the reaction of histamine with o-phthalaldehyde.
-
-
Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an equal number of cells). The IC50 value, the concentration of the peptide that causes 50% of the maximum histamine release, is then determined.
Mechanism of Action
The HR-2 peptide induces mast cell degranulation, a process that is likely initiated by its interaction with the cell membrane. While the precise receptor is not definitively identified, evidence suggests the involvement of G-protein coupled receptors (GPCRs).[9]
Upon binding of the HR-2 peptide to its putative receptor on the mast cell surface, a signaling cascade is initiated. This typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic Ca2+ concentration. This calcium influx is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in the exocytosis of histamine and other inflammatory mediators.
Proposed Signaling Pathway for HR-2 Induced Mast Cell Degranulation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. mdpi.com [mdpi.com]
- 5. Vasoactive peptides from the Vespa Orientalis Hornet venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures and biological activities of new wasp venom peptides isolated from the black-bellied hornet (Vespa basalis) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mast Cell Degranulating Peptide HR-2 - Echelon Biosciences [echelon-inc.com]
- 9. A new peptide from venom of the East-European hornet Vespa orientalis. Mass spectrometric de novo sequence | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of Mast Cell Degranulating Peptide HR-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mast Cell Degranulating Peptide HR-2, a linear 14-amino acid peptide isolated from the venom of the Oriental hornet (Vespa orientalis), is a potent initiator of mast cell degranulation and subsequent histamine release. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, aimed at researchers, scientists, and professionals in drug development. While direct quantitative data for HR-2 is limited in readily available literature, this guide synthesizes information from studies on closely related peptides and the well-characterized signaling pathways they activate. The primary target of peptides with similar properties is the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key player in non-IgE-mediated allergic and inflammatory responses. Activation of MRGPRX2 by HR-2 is presumed to initiate a signaling cascade involving heterotrimeric G proteins, leading to an increase in intracellular calcium and the release of pre-formed inflammatory mediators from mast cell granules. This guide details the putative signaling pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding of HR-2's molecular interactions and cellular effects.
Peptide Profile
| Property | Description |
| Name | This compound |
| Source | Vespa orientalis (Oriental hornet) venom |
| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ |
| Molecular Weight | Approximately 1523.03 Da |
| Key Function | Induces mast cell degranulation and histamine release |
Proposed Mechanism of Action: Engagement of MRGPRX2
Based on the functional characteristics of HR-2 as a basic secretagogue peptide, it is highly probable that its mechanism of action is mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is predominantly expressed on mast cells and is known to be activated by a variety of cationic peptides, leading to degranulation.
Signaling Pathway
The activation of MRGPRX2 by HR-2 is thought to trigger a well-defined intracellular signaling cascade:
-
Receptor Binding and G Protein Activation: HR-2 binds to the extracellular domain of MRGPRX2, inducing a conformational change in the receptor. This conformational change facilitates the coupling and activation of heterotrimeric G proteins, specifically involving both Gαq and Gαi subunits.
-
Downstream Effector Activation:
-
Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Gαi Pathway: The role of the Gαi subunit in this context is less clearly defined but is also implicated in the signaling cascade leading to degranulation.
-
-
Calcium Mobilization: IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.
-
Mast Cell Degranulation: The elevated intracellular calcium levels are a critical trigger for the fusion of histamine-containing granules with the plasma membrane, resulting in the exocytosis of their contents, including histamine, proteases, and other pro-inflammatory mediators.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of HR-2-induced mast cell degranulation via MRGPRX2.
Quantitative Data
Specific quantitative data for the activity of this compound is not extensively reported in the available scientific literature. However, a study on a peptide isolated from Vespa orientalis venom provides some insight, though it is not definitively identified as HR-2. This data should be interpreted with caution.
| Parameter | Value | Cell Type | Assay | Reference |
| IC₅₀ of Mast Cell Degranulation | 126 µmol/L | Rat Peritoneal Mast Cells | Lactate Dehydrogenase Assay | In vitro antihistamine-releasing activity of a peptide derived from wasp venom of Vespa orientalis (Note: The peptide was not explicitly identified as HR-2 and this value may reflect cytotoxicity) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of HR-2's mechanism of action, based on standard protocols for similar peptides.
Histamine Release Assay (β-Hexosaminidase Assay)
This assay indirectly measures mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.
Experimental Workflow Diagram
Caption: Workflow for a typical histamine release assay using the β-hexosaminidase method.
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells under appropriate conditions.
-
Cell Plating: Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere if necessary.
-
Peptide Stimulation: Wash the cells with a suitable buffer (e.g., Tyrode's buffer). Add varying concentrations of HR-2 peptide to the wells. Include positive (e.g., ionomycin) and negative (buffer only) controls.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cells in each well with a lysis buffer (e.g., 0.1% Triton X-100) to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: In a separate 96-well plate, mix aliquots of the supernatant and cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of histamine release is calculated as: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon stimulation with HR-2.
Experimental Workflow Diagram
Caption: Workflow for a typical intracellular calcium mobilization assay.
Methodology:
-
Cell Preparation: Plate mast cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to prevent dye extrusion) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with buffer to remove any extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader (e.g., FlexStation or a similar instrument with automated injection). Measure the baseline fluorescence intensity.
-
Peptide Injection and Kinetic Reading: Use the instrument's automated injector to add a solution of HR-2 peptide to the wells while simultaneously initiating a kinetic read of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be used to determine parameters such as the peak response and the EC₅₀ of the peptide.
Conclusion
This compound is a potent activator of mast cells. While direct experimental evidence specifically characterizing HR-2 is not abundant in the accessible literature, a strong inference can be made for its mechanism of action based on its structural and functional similarities to other basic secretagogue peptides. The proposed pathway involves the activation of the MRGPRX2 receptor, coupling to Gαq and Gαi proteins, and subsequent PLC-mediated increases in intracellular calcium, culminating in degranulation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the precise molecular details of HR-2's activity and to explore its potential as a tool for studying mast cell biology and as a consideration in the development of peptide-based therapeutics. Further research is warranted to obtain specific quantitative data for HR-2, which will be crucial for a more complete understanding of its pharmacological profile.
An In-depth Technical Guide to the Heptad Repeat 2 (HR2) Peptide Core in Viral Fusion
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Heptad Repeat 2 (HR2) domain is a critical structural and functional component of Class I viral fusion proteins, notably found in the gp41 subunit of Human Immunodeficiency Virus type 1 (HIV-1) and the S2 subunit of the Spike (S) protein of Coronaviruses, including SARS-CoV-2. Peptides derived from this region, commonly referred to as HR2 peptides, are potent inhibitors of viral entry, making them a focal point for antiviral drug development. This guide provides a detailed overview of the structure, amino acid sequence, and mechanism of action of HR2 peptides, with a focus on their role as viral fusion inhibitors.
HR2 Peptide Structure and Amino Acid Sequence
The HR2 domain is characterized by a repeating seven-amino-acid pattern, or heptad, denoted as (a-b-c-d-e-f-g)n. In this pattern, the 'a' and 'd' positions are typically occupied by hydrophobic residues. This arrangement is crucial for the formation of coiled-coil structures. In its native, pre-fusion state on the viral surface, the HR2 region is in a metastable conformation. Upon receptor binding and activation of the fusion machinery, the N-terminal heptad repeat (HR1) forms a trimeric coiled-coil, and the HR2 domains then fold back to pack into the grooves of this HR1 trimer in an antiparallel fashion. This interaction forms a highly stable six-helix bundle (6-HB), a key structure in the membrane fusion process.
HR2-derived peptides are synthetic peptides that mimic the native HR2 domain. They are typically 30-40 amino acids in length and adopt an α-helical conformation, particularly when binding to the HR1 domain.
Table 1: Amino Acid Sequences of Representative HR2-Derived Peptides
| Virus | Peptide Name | Amino Acid Sequence (Single-Letter Code) |
| HIV-1 (LAV) | C34 | Ac-WMEWDREINNYTSLIHSLIEESQNQQEKNEQELLELDKWASLWEWF-NH2 |
| SARS-CoV | P6 (23-mer) | KNEQELLELDKWASLWEWF |
| SARS-CoV-2 | EK1 | SLDQINVTFLDLEYEMKKLEEAIKKLEESYIDLKEL |
| SARS-CoV-2 | 2019-nCoV-HR2P | NLSALEWLLDJAQTGTI |
Note: Modifications such as N-terminal acetylation (Ac-) and C-terminal amidation (-NH2) are common to improve peptide stability and inhibitory activity.
Mechanism of Action: Inhibition of Viral Fusion
HR2-derived peptides act as competitive inhibitors of the viral fusion process. By mimicking the native HR2 domain, they bind to the exposed HR1 trimer during the fusion intermediate state. This binding event preempts the interaction of the viral HR2 domain with the HR1 trimer, thereby preventing the formation of the six-helix bundle. Without the formation of this critical structure, the viral and cellular membranes cannot be brought into close enough proximity for fusion to occur, effectively blocking viral entry into the host cell.
A Technical Guide to the Biological Activity of Hornet Venom Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hornet venom is a complex cocktail of bioactive molecules, including proteins, enzymes, biogenic amines, and a diverse array of peptides. These peptides are the primary focus of this guide, as they possess a wide spectrum of pharmacological activities that make them promising candidates for novel drug development. Accounting for a significant portion of the venom's dry weight, these peptides are key mediators of the venom's toxic and physiological effects, ranging from potent antimicrobial and cytotoxic activity to the induction of inflammatory responses through mast cell degranulation.
This technical guide provides an in-depth analysis of the core biological activities of prominent hornet venom peptides. It summarizes quantitative data for comparative analysis, details the experimental protocols used for their characterization, and visualizes the key signaling pathways and workflows involved in their mechanism of action.
Major Hornet Venom Peptides and Their Biological Activities
Hornet venom contains several families of bioactive peptides, with mastoparans and chemotactic peptides being among the most abundant and well-studied. These peptides are typically cationic, amphipathic, and adopt an α-helical conformation in biological membranes, a structural feature crucial to their function.
Mastoparan Family
Mastoparans are tetradecapeptides renowned for their potent mast cell degranulating properties, leading to histamine release.[1][2] This activity is primarily mediated through the activation of G-proteins.[1][3] Beyond this, mastoparans exhibit a broad range of other biological effects, including antimicrobial, hemolytic, and anticancer activities.[3][4][5]
-
Mast Cell Degranulation & G-Protein Activation: Mastoparans can directly activate heterotrimeric G-proteins, particularly those of the Gi/Go family, by mimicking activated G-protein coupled receptors (GPCRs).[6][7] This interaction promotes the exchange of GDP for GTP on the Gα subunit, leading to the activation of downstream effectors like phospholipase C (PLC).[1] Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering a rapid influx of intracellular calcium (Ca2+), a key step in the exocytosis of histamine-containing granules.[1][8][9] Some studies suggest this degranulation is mediated through the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[2]
-
Antimicrobial Activity: The cationic and amphipathic nature of mastoparans allows them to interact with and disrupt the negatively charged membranes of bacteria, leading to pore formation, membrane permeabilization, and cell death.[7] This mechanism makes them effective against a range of Gram-positive and Gram-negative bacteria.[10]
-
Hemolytic and Cytotoxic Activity: At higher concentrations, the membrane-disrupting properties of mastoparans can also lead to the lysis of erythrocytes (hemolysis) and cytotoxic effects against various mammalian cells, including cancer cells.[5][11] The hydrophobicity of the peptide plays a critical role in its hemolytic potential.[12]
Chemotactic Peptides
As their name suggests, these peptides, typically tridecapeptides, induce a chemotactic response in immune cells like polymorphonuclear leukocytes and macrophages.[13] Structurally similar to mastoparans, they often share biological activities, including antimicrobial and hemolytic effects, though sometimes to a lesser degree.[6][13]
Vespulakinins
Vespulakinins are kinin-related peptides that can induce smooth muscle contraction and hypotension.[14] Their mechanism is thought to involve the targeting of bradykinin receptors, classifying them as vasoactive components of the venom.[14][15]
Other Bioactive Peptides
Research continues to identify novel peptides from various hornet species. For instance, peptides isolated from Vespa velutina (U-VVTX series) and Vespa basalis (HP series) have demonstrated significant antimicrobial, antioxidant, and hemolytic activities.[6][16][17]
Quantitative Analysis of Peptide Activity
The following tables summarize the quantitative data for various biological activities of selected hornet venom peptides, allowing for direct comparison of their potency.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Originating Species | Target Organism | MIC (µM) | MIC (µg/mL) | Reference |
| Mastoparan C | Vespa crabro | Staphylococcus aureus | 2 | - | [10] |
| Escherichia coli | 4 | - | [10] | ||
| Crabrolin | Vespa crabro | Staphylococcus aureus | >160 | - | [10] |
| Escherichia coli | 40 | - | [10] | ||
| U-VVTX-Vm1b | Vespa mandarinia | Staphylococcus aureus | - | 16 | [5] |
| Escherichia coli | - | 16 | [5] | ||
| U-VVTX-Vm1e | Vespa mandarinia | Staphylococcus aureus | - | 32 | [5] |
| Escherichia coli | - | 32 | [5] | ||
| U-VVTX-Vp1b | Vespa velutina | Bacillus subtilis | 60 | - | [16][18][19] |
| Staphylococcus aureus | 120 | - | [16][18][19] | ||
| Escherichia coli | 120 | - | [16][18][19] | ||
| U-VVTX-Vp2a | Vespa velutina | Klebsiella pneumoniae | 15 | - | [16][18][19] |
| Staphylococcus aureus | 60 | - | [16][18][19] | ||
| Polybia-MP-I | Polybia paulista | Bacillus subtilis | 4 | - | [20] |
| Escherichia coli | 16 | - | [20] | ||
| Staphylococcus aureus | 32 | - | [20] | ||
| Candida glabrata | 8 | - | [20] | ||
| Crude Venom | Vespa orientalis | Bacillus subtilis | - | 8 | [20] |
| Staphylococcus aureus | - | 64 | [20] | ||
| Escherichia coli | - | 64 | [20] | ||
| Klebsiella pneumoniae | - | 128 | [20] |
Table 2: Hemolytic and Cytotoxic Activity
| Peptide | Activity Type | Metric | Value (µM) | Cell Type | Reference |
| U-VVTX-Vp1a | Hemolysis | % Lysis @ 120 µM | 2.37% | Mouse RBCs | [16][18][19] |
| U-VVTX-Vp1b | Hemolysis | % Lysis @ 120 µM | 4.08% | Mouse RBCs | [16][18][19] |
| U-VVTX-Vp2a | Hemolysis | % Lysis @ 120 µM | 3.46% | Mouse RBCs | [16][18][19] |
| U-VVTX-Vp2b | Hemolysis | % Lysis @ 120 µM | 2.12% | Mouse RBCs | [16][18][19] |
| Parapolybia-MP | Hemolysis | EC50 | ≥ 400 | Human RBCs | [21][22][23] |
| Mastoparan-like peptide 12b | Hemolysis | EC50 | ≥ 400 | Human RBCs | [21][22][23] |
| Dominulin A | Hemolysis | EC50 | ≥ 400 | Human RBCs | [21][22][23] |
| Dominulin B | Hemolysis | EC50 | ≥ 400 | Human RBCs | [21][22][23] |
| 18 Mastoparans (Avg. Strong) | Hemolysis | EC50 | ≤ 100 | Human RBCs | [12][21][22] |
| 23 Mastoparans (Avg. Weak) | Hemolysis | EC50 | > 400 | Human RBCs | [12][21][22] |
Table 3: Mast Cell Degranulation and Enzyme Inhibition
| Peptide | Activity Type | Metric | Value (µM) | System | Reference |
| Mastoparan | Surfactant Secretion | EC50 | 20 | Alveolar Type 2 Cells | [3] |
| Mastoparan | Arachidonic Acid Release | EC50 | 16 | Alveolar Type 2 Cells | [3] |
| Mastoparan | Adenylylcyclase Inhibition | IC50 | 30 | Alveolar Type 2 Cells | [3] |
Signaling Pathways and Mechanisms of Action
The biological effects of hornet venom peptides are intrinsically linked to their ability to interact with and modulate cellular signaling cascades.
Mastoparan-Induced G-Protein Signaling
The canonical pathway for mastoparan-induced mast cell degranulation is a well-defined process that serves as a model for receptor-independent G-protein activation.
References
- 1. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. static.igem.org [static.igem.org]
- 12. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms [mdpi.com]
- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. abmgood.com [abmgood.com]
- 17. Mast cell degranulation assay [bio-protocol.org]
- 18. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 19. escholarship.org [escholarship.org]
- 20. mdpi.com [mdpi.com]
- 21. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [논문]Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms [scienceon.kisti.re.kr]
In Vitro Function of Mast Cell Degranulating Peptide HR-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast Cell Degranulating Peptide HR-2 is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis. As a potent mast cell secretagogue, HR-2 triggers the release of histamine and other inflammatory mediators, making it a valuable tool for studying mast cell biology and the mechanisms of allergic and inflammatory responses. This technical guide provides an in-depth overview of the in vitro functions of HR-2, including its mechanism of action, experimental protocols for its characterization, and a summary of available quantitative data.
Core Function: Mast Cell Degranulation
The primary in vitro function of this compound is the induction of degranulation in mast cells, leading to the release of pre-formed mediators stored in cytoplasmic granules, most notably histamine. This process is a key event in type I hypersensitivity reactions and neurogenic inflammation. The peptide HR-1, also from Vespa orientalis venom and closely related to HR-2, has been shown to selectively release histamine from rat mast cells at concentrations ranging from 2-20 µg/ml[1]. At higher concentrations (50-100 µg/ml), HR-1 exhibits a non-selective cytotoxic effect[1]. While specific dose-response data for HR-2 is limited in the readily available literature, its functional similarity to HR-1 suggests a comparable concentration-dependent activity.
Quantitative Analysis of Mast Cell Degranulation
The degranulating potency of HR-2 can be quantified by measuring the release of granular contents such as histamine and β-hexosaminidase.
| Parameter | Peptide | Cell Type | Value | Reference |
| Histamine Release | HR-1 (related peptide) | Rat Peritoneal Mast Cells | Effective Concentration: 2-20 µg/ml | [Tuichibaev et al., 1988][1] |
| IC50 (Degranulation) | Unspecified peptide from Vespa orientalis | Mast Cells | 126 µmol/L (Note: This may refer to inhibition) | [ResearchGate Publication] |
Note: The available quantitative data for HR-2 is sparse. The provided data for HR-1 offers a likely effective concentration range. The reported IC50 value should be interpreted with caution as the context of the study was not fully clear. Further empirical determination of the EC50 and maximal efficacy for HR-2 is recommended.
Proposed Signaling Pathway of HR-2-Induced Mast Cell Degranulation
The mechanism of mast cell degranulation by basic secretagogues like HR-2 is believed to involve the activation of heterotrimeric G proteins, leading to a cascade of intracellular events. While the specific receptor for HR-2 has not been definitively identified, it is hypothesized to interact with a G protein-coupled receptor (GPCR) on the mast cell surface, possibly in a receptor-independent manner by directly activating G proteins.
Caption: Putative signaling pathway for HR-2-induced mast cell degranulation.
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize the function of HR-2 are provided below. These are generalized protocols and may require optimization.
Mast Cell Isolation and Culture
Rat Peritoneal Mast Cells (RPMCs)
-
Source: Male Wistar rats (250-300g).
-
Procedure:
-
Euthanize the rat and inject 50 ml of sterile, ice-cold Tyrode's buffer into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and centrifuge at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with Tyrode's buffer.
-
Resuspend the cells in an appropriate buffer for the specific assay. Mast cell purity can be enriched using a Percoll gradient.
-
Rat Basophilic Leukemia (RBL-2H3) Cells
-
Culture Conditions:
-
Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
-
-
Subculture:
-
Wash cells with phosphate-buffered saline (PBS).
-
Treat with 0.25% trypsin-EDTA to detach the cells.
-
Resuspend in fresh medium and seed into new culture flasks.
-
Mast Cell Degranulation Assays
a) Histamine Release Assay
-
Principle: Quantification of histamine released into the supernatant upon stimulation.
-
Protocol (for RPMCs):
-
Prepare a suspension of purified RPMCs (1 x 10⁵ cells/ml) in Tyrode's buffer.
-
Add various concentrations of HR-2 peptide to the cell suspension. Include a positive control (e.g., compound 48/80) and a negative control (buffer only).
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuge at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant for histamine measurement.
-
Lyse the cell pellet with distilled water or by freeze-thawing to determine the total histamine content.
-
Quantify histamine in the supernatant and cell lysate using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percentage of histamine release: (Histamine in supernatant) / (Total histamine) x 100.
-
b) β-Hexosaminidase Release Assay
-
Principle: β-hexosaminidase is co-released with histamine from mast cell granules. Its enzymatic activity can be measured using a colorimetric substrate.
-
Protocol (for RBL-2H3 cells):
-
Seed RBL-2H3 cells in a 24-well plate and grow to confluence.
-
Wash the cells twice with Tyrode's buffer.
-
Add various concentrations of HR-2 in Tyrode's buffer to the wells. Include positive and negative controls.
-
Incubate for 30 minutes at 37°C.
-
Collect the supernatant.
-
Lyse the remaining cells in each well with 0.1% Triton X-100 to measure the total β-hexosaminidase content.
-
In a separate 96-well plate, mix an aliquot of the supernatant or cell lysate with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer (pH 4.5).
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release: (Absorbance of supernatant) / (Absorbance of supernatant + Absorbance of lysate) x 100.
-
Caption: General workflow for mast cell degranulation assays.
Intracellular Calcium Mobilization Assay
-
Principle: HR-2 is expected to induce an increase in intracellular calcium concentration ([Ca²⁺]i), which can be monitored using fluorescent calcium indicators.
-
Protocol:
-
Load mast cells (e.g., RBL-2H3) with a calcium-sensitive fluorescent dye such as Fura-2 AM (2-5 µM) for 30-60 minutes at 37°C in a buffer containing probenecid to prevent dye extrusion.
-
Wash the cells to remove extracellular dye.
-
Place the cells in a fluorometer or on a fluorescence microscope equipped for ratiometric imaging.
-
Establish a baseline fluorescence reading.
-
Add HR-2 at the desired concentration and continuously record the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²⁺]i.
-
Caption: Workflow for intracellular calcium mobilization assay.
Conclusion
This compound is a valuable tool for investigating the mechanisms of mast cell activation. While detailed quantitative data and a complete understanding of its signaling pathway are still emerging, the information and protocols provided in this guide offer a solid foundation for researchers to explore its in vitro functions. Further studies are warranted to fully elucidate the specific receptor interactions, the precise G protein subtypes involved, and the downstream signaling events that orchestrate HR-2-induced mast cell degranulation.
References
An In-depth Technical Guide on the Core Interaction Between HR-2 Peptide and Histamine Release from Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The HR-2 peptide, a constituent of the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating agent that triggers the release of histamine and other inflammatory mediators. This technical guide provides a comprehensive overview of the current understanding of the HR-2 peptide, with a focus on its mechanism of action, the signaling pathways it activates, and the experimental protocols used to study its effects. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this important biological interaction. This document is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development who are investigating mast cell biology and the effects of venom peptides.
Introduction
Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses. Upon activation, they release a variety of potent mediators, including histamine, from their cytoplasmic granules in a process known as degranulation. While the IgE-mediated activation of mast cells is well-characterized, there is a growing interest in IgE-independent mechanisms of mast cell activation, particularly those triggered by basic secretagogues such as venom peptides.
The HR-2 peptide, isolated from the venom of the giant hornet Vespa orientalis, is a 14-amino acid linear peptide that has been identified as a potent inducer of mast cell degranulation and histamine release.[1][2] Understanding the molecular mechanisms by which HR-2 and similar peptides activate mast cells is crucial for developing novel therapeutics for allergic and inflammatory diseases, as well as for understanding the pathophysiology of venom-induced reactions.
HR-2 Peptide: Structure and Properties
Quantitative Data on HR-2 Peptide-Induced Histamine Release
Quantitative data on the specific activity of the HR-2 peptide is limited in the publicly available literature. However, studies on the closely related peptide, HR-1, also from Vespa orientalis venom, provide valuable insights into the concentration-dependent effects of these peptides on mast cells.
| Peptide | Mast Cell Type | Concentration Range (µg/mL) | Effect on Histamine Release | Reference |
| HR-1 | Rat Peritoneal Mast Cells | 2 - 20 | Selective histamine release | [2] |
| HR-1 | Rat Peritoneal Mast Cells | 50 - 100 | Non-selective cytotoxic action | [2] |
Note: Specific quantitative data such as EC50 or percentage of histamine release at various concentrations for HR-2 peptide are not available in the reviewed literature. The data for HR-1 is presented as a proxy.
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the effects of HR-2 peptide on mast cell histamine release.
Isolation of Rat Peritoneal Mast Cells
A common model for studying mast cell degranulation involves the use of primary mast cells isolated from the peritoneal cavity of rats.
Protocol:
-
Euthanize a rat according to approved animal care and use guidelines.
-
Inject 10-15 mL of sterile, ice-cold buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes to dislodge mast cells.
-
Aspirate the peritoneal fluid using a syringe with a large-gauge needle.
-
Centrifuge the cell suspension at a low speed (e.g., 150 x g) for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in fresh buffer.
-
To enrich for mast cells, the cell suspension can be layered onto a density gradient (e.g., Percoll) and centrifuged.
-
Collect the mast cell-enriched layer and wash with buffer.
-
Determine cell viability and purity using a hemocytometer and appropriate staining (e.g., Toluidine Blue).
Histamine Release Assay
This assay quantifies the amount of histamine released from mast cells upon stimulation with HR-2 peptide.
Protocol:
-
Prepare a suspension of isolated rat peritoneal mast cells at a concentration of approximately 1 x 10^5 cells/mL in a suitable buffer (e.g., Tyrode's buffer).
-
Aliquots of the mast cell suspension are pre-incubated at 37°C for 5-10 minutes.
-
Add varying concentrations of HR-2 peptide to the mast cell aliquots. A typical concentration range to test would be based on the data for HR-1 (e.g., 0.1 to 100 µg/mL).
-
Include a negative control (buffer only) and a positive control for maximal histamine release (e.g., 0.5% Triton X-100 or cell lysis by sonication).
-
Incubate the samples at 37°C for a defined period, typically 15-30 minutes.
-
Stop the reaction by placing the samples on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released histamine.
-
Quantify the histamine content in the supernatants using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorometric assay.
-
Calculate the percentage of histamine release for each concentration of HR-2 peptide relative to the total histamine content (positive control).
Histamine Quantification by ELISA
Protocol:
-
Coat a 96-well microplate with a histamine-specific capture antibody and incubate overnight at 4°C.
-
Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add histamine standards and the collected supernatants from the histamine release assay to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance values of the histamine standards and determine the histamine concentration in the samples.
Signaling Pathways in HR-2 Peptide-Induced Histamine Release
While the specific signaling pathway for the HR-2 peptide has not been definitively elucidated, it is highly likely to follow the pathway established for other basic secretagogue peptides that activate mast cells in an IgE-independent manner. This pathway is centered around the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Proposed Signaling Pathway
The proposed signaling cascade for HR-2 peptide-induced mast cell degranulation is as follows:
-
Receptor Binding: The HR-2 peptide, being a cationic and amphipathic molecule, is proposed to bind to and activate the MRGPRX2 receptor on the surface of mast cells.
-
G-Protein Activation: Upon receptor activation, the associated heterotrimeric G proteins, specifically Gαq and Gαi, are activated.
-
Downstream Effectors:
-
Activated Gαq stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
-
Calcium Mobilization:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.
-
The increase in intracellular Ca2+ concentration is a critical signal for degranulation.
-
-
Granule Exocytosis: The elevated intracellular calcium levels, along with other signaling events, trigger the fusion of histamine-containing granules with the plasma membrane, resulting in the release of histamine and other pre-formed mediators into the extracellular space.
Visualization of Signaling Pathway and Experimental Workflow
References
Initial Characterization of Mast Cell Degranulating Peptide HR-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of Mast Cell Degranulating Peptide HR-2 (HR-2), a bioactive peptide isolated from the venom of the giant hornet, Vespa orientalis. This document details the peptide's fundamental properties, its primary biological effect on mast cells, and the methodologies employed in its initial studies. The guide is intended to serve as a foundational resource for researchers investigating mast cell biology, venom-derived peptides, and the development of novel therapeutics targeting inflammatory and allergic responses.
Introduction
This compound is a 14-membered linear peptide that has been identified as a potent inducer of mast cell degranulation, a critical process in the initiation of allergic and inflammatory responses.[1][2] Upon activation, mast cells release a variety of pre-stored mediators, most notably histamine, from their cytoplasmic granules. The study of peptides like HR-2 provides valuable insights into the mechanisms of mast cell activation and offers potential avenues for the modulation of these pathways in pathological conditions. This guide summarizes the key findings from the initial characterization of HR-2 and provides detailed experimental frameworks for its further investigation.
Physicochemical and Biological Properties
HR-2 was first isolated from the venom of the giant hornet, Vespa orientalis.[1] Its primary structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [3] |
| Molecular Weight | 1523.03 g/mol | [3] |
| CAS Registry Number | 80388-04-1 | [3] |
| Source | Vespa orientalis (Giant Hornet) venom | [1] |
| Primary Biological Activity | Induction of mast cell degranulation and histamine release | [1][2] |
| Effective Concentration Range | 2-20 µg/mL for selective histamine release from rat mast cells | [4] |
Table 1: Physicochemical and Biological Properties of HR-2
Experimental Protocols
The following sections detail the methodologies for the isolation of HR-2 from its natural source and the in vitro assessment of its mast cell degranulating activity.
Isolation and Purification of HR-2 from Vespa orientalis Venom
The initial isolation of HR-2 was achieved through a multi-step chromatographic process. While the full, detailed protocol from the original publication is not widely available, a representative workflow based on standard venom peptide purification techniques is described below.
Workflow for HR-2 Isolation
Caption: A generalized workflow for the isolation and purification of HR-2.
Methodology:
-
Venom Extraction: Venom sacs are dissected from Vespa orientalis hornets and homogenized in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 4.5).
-
Clarification: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris. The supernatant containing the crude venom extract is collected.
-
Size-Exclusion Chromatography (SEC): The crude extract is subjected to SEC on a column (e.g., Sephadex G-50) to separate components based on molecular weight. Fractions are collected and screened for mast cell degranulating activity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from SEC are pooled and further purified by RP-HPLC using a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a counter-ion (e.g., 0.1% trifluoroacetic acid), is used for elution.
-
Purity Analysis and Characterization: The purity of the final peptide is assessed by analytical RP-HPLC and mass spectrometry. The amino acid sequence is determined by Edman degradation.
Mast Cell Degranulation Assay
The primary biological activity of HR-2 is quantified by its ability to induce histamine release from mast cells. Rat peritoneal mast cells (RPMCs) are a common model for such assays.
Workflow for Mast Cell Degranulation Assay
Caption: A standard workflow for assessing mast cell degranulation.
Methodology:
-
Isolation of Rat Peritoneal Mast Cells (RPMCs):
-
Euthanize a rat according to approved animal care protocols.
-
Inject 10-15 mL of sterile, cold buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.
-
Centrifuge the cell suspension at low speed (e.g., 150 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with fresh buffer.
-
The resulting cell population will be enriched with mast cells. Further purification steps (e.g., density gradient centrifugation) can be performed if higher purity is required.
-
-
Histamine Release Assay:
-
Resuspend the RPMCs in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of approximately 1 x 10^5 cells/mL.
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add 100 µL of HR-2 at various concentrations (prepared in the same buffer) to the wells. Include a vehicle control (buffer only) and a positive control for maximal histamine release (e.g., 0.1% Triton X-100).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for histamine quantification.
-
-
Histamine Quantification:
-
Histamine levels in the supernatant can be measured using a variety of methods, including enzyme-linked immunosorbent assay (ELISA), fluorometric assays, or high-performance liquid chromatography (HPLC). Commercial ELISA kits offer a sensitive and specific method for histamine quantification.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each concentration of HR-2 using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100 Where "Spontaneous Release" is the histamine in the vehicle control and "Total Histamine" is the histamine in the positive control.
-
Plot the percentage of histamine release against the log of the HR-2 concentration to generate a dose-response curve and determine the EC50 value (the concentration of HR-2 that elicits 50% of the maximal histamine release).
-
Proposed Signaling Pathway
While the specific receptor for HR-2 on rat mast cells has not been definitively identified in the initial characterization, many basic peptides that induce mast cell degranulation are known to act through G-protein coupled receptors (GPCRs). On human mast cells, the Mas-related G-protein coupled receptor X2 (MRGPRX2) is a key receptor for such peptides. It is plausible that a homologous receptor exists on rat mast cells. The proposed signaling pathway downstream of receptor activation is depicted below.
Caption: Proposed signaling pathway for HR-2-induced mast cell degranulation.
Pathway Description:
-
Receptor Binding: HR-2 binds to a specific G-protein coupled receptor on the surface of the mast cell.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gαq/11.
-
Phospholipase C Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Protein Kinase C Activation: DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Degranulation: The rise in intracellular Ca²⁺ and the activation of PKC are key signals that initiate the fusion of histamine-containing granules with the plasma membrane, resulting in the release of their contents into the extracellular space.
Conclusion
The initial characterization of this compound has established it as a potent bioactive peptide from Vespa orientalis venom with a primary function of inducing mast cell degranulation. This technical guide provides a summary of its known properties and detailed, reproducible protocols for its study. The proposed signaling pathway, likely mediated by a G-protein coupled receptor, offers a framework for further mechanistic investigations. A deeper understanding of the interactions between HR-2 and its cellular targets will be crucial for elucidating the broader physiological and pathological roles of mast cell activation and for the potential development of novel therapeutic agents. Further research is warranted to determine the precise EC50 of HR-2 on various mast cell types and to definitively identify its cognate receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulated rat mast cells generate histamine-releasing peptide from albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of HR-2 Peptides in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of peptides designated as "HR-2" in the context of the inflammatory response. It is critical to distinguish between two distinct classes of peptides that share this nomenclature: the Mast Cell Degranulating (MCD) Peptide HR-2 from hornet venom, which is a direct inflammatory agonist, and the viral Heptad Repeat 2 (HR2) peptides, which are antiviral fusion inhibitors with an indirect impact on inflammation. This document elucidates the mechanisms of action, presents quantitative data, details experimental protocols, and visualizes the signaling pathways for both.
Section 1: Mast Cell Degranulating (MCD) Peptide HR-2 - A Direct Inflammatory Mediator
The MCD peptide HR-2 is a potent pro-inflammatory agent isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3] Its primary role in the inflammatory cascade is the direct activation of mast cells, leading to the release of histamine and other pre-stored inflammatory mediators.[1][2][3]
Mechanism of Action
MCD Peptide HR-2 initiates an inflammatory response by directly triggering mast cell degranulation.[1][2] This process is independent of the canonical IgE-receptor pathway. The peptide, being polycationic, is thought to interact with and activate specific G protein-coupled receptors (GPCRs) on the mast cell surface. Recent research has identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a key receptor for a wide array of basic secretagogues and peptides that cause mast cell degranulation.[4][5]
Activation of this receptor initiates a downstream signaling cascade involving heterotrimeric G proteins, specifically Gαi and Gαq.[4][6] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. This initial calcium spike, followed by an influx of extracellular calcium, is a critical step for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of histamine, proteases (like tryptase), and cytokines (like preformed TNF).[6][7]
Quantitative Data: Properties of MCD Peptide HR-2
| Property | Value/Description | Reference |
| Source | Venom of the giant hornet Vespa orientalis | [1][2][3] |
| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [2] |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [2] |
| Molecular Weight | 1523.03 Da | [2] |
| Primary Function | Mast cell degranulation, Histamine release | [1][2] |
| IC50 (Degranulation) | ~126 µmol/L (for a similar peptide from V. orientalis) | [8] |
Signaling Pathway Visualization
Caption: Signaling pathway for MCD Peptide HR-2-induced mast cell degranulation.
Experimental Protocol: Mast Cell Degranulation Assay
This protocol provides a method to quantify mast cell degranulation by measuring the release of a granular enzyme, such as tryptase or β-hexosaminidase.
1. Cell Culture and Preparation:
-
Culture human mast cells (e.g., LAD2 cell line) in StemPro-34 serum-free medium supplemented with 100 ng/mL recombinant human stem cell factor (rhSCF).[7]
-
Prior to the assay, wash cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer) at a concentration of 0.5 x 10⁵ cells per tube/well.[7]
2. Stimulation:
-
Prepare various concentrations of MCD Peptide HR-2 in the assay buffer.
-
Add the peptide solutions to the mast cell suspensions. Include a positive control (e.g., compound 48/80 or calcium ionophore A23187) and a negative control (buffer only).[4][9]
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes.[7][9]
3. Measurement of Mediator Release (β-Hexosaminidase Assay Example):
-
After incubation, centrifuge the tubes/plates to pellet the cells.
-
Carefully collect the supernatants, which contain the released mediators.
-
To measure the total cellular content, lyse the cell pellets from a separate set of control tubes with 1% Triton X-100.[7]
-
Add an aliquot of the supernatant and the cell lysate to a reaction buffer containing the substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).[7]
-
Incubate for 1 hour, then stop the reaction by adding a stop solution (e.g., 0.2 M glycine).[7]
-
Measure the absorbance at 405 nm using a spectrophotometer or plate reader.
4. Data Analysis:
-
Calculate the percentage of mediator release using the following formula: % Release = (OD_supernatant / OD_total_lysate) * 100
-
Plot the percentage of release against the peptide concentration to determine the dose-response curve and calculate the EC50.
Section 2: Viral Heptad Repeat 2 (HR2) Peptides - Indirect Modulators of Inflammation
Viral HR2 peptides are synthetic peptides derived from a highly conserved region within the spike (S) protein of Class I enveloped viruses, such as SARS-CoV-2 and HIV.[10][11] Their primary function is not to interact with the immune system directly, but to act as potent antiviral agents by inhibiting viral entry into host cells.[11][12] Their role in the inflammatory response is consequently indirect: by preventing viral replication, they prevent the downstream inflammatory cascade triggered by the infection.
Mechanism of Action: Viral Fusion Inhibition
The entry of viruses like SARS-CoV-2 is mediated by the S protein. Following receptor binding (e.g., to ACE2), the S protein undergoes a dramatic conformational change.[13] The S2 subunit, which contains two heptad repeat regions (HR1 and HR2), refolds. The HR1 domains form a central trimeric coiled-coil, and the HR2 domains then fold back to pack into the grooves of this HR1 trimer. This action forms a highly stable six-helix bundle (6-HB), which pulls the viral and cellular membranes into close proximity, driving membrane fusion and viral entry.[13][14]
Exogenously supplied HR2-derived peptides mimic the native HR2 domain. They competitively bind to the HR1 trimer in its transient, pre-fusion state.[11] This binding obstructs the interaction between the native HR1 and HR2 domains, preventing the formation of the 6-HB and effectively halting the fusion process.[15]
Quantitative Data: Antiviral Efficacy of SARS-CoV-2 HR2 Peptides
The inhibitory concentration (IC50) is a common measure of the efficacy of these peptides. Values can vary based on the specific peptide sequence, modifications (e.g., lipidation), and the assay used.[10][13]
| Peptide | Target Virus | Assay Type | IC50 | Reference |
| P6 (23-mer) | SARS-CoV | Cell-Cell Fusion | 1.04 ± 0.22 µM | [10] |
| 2019-nCoV-HR2P | SARS-CoV-2 | Cell-Cell Fusion | 0.18 µM | [13] |
| EK1 | SARS-CoV-2 | Cell-Cell Fusion | 0.32 µM | [13] |
| EK1P (Palmitoylated) | SARS-CoV-2 | Cell-Cell Fusion | 69.2 nM | [13] |
| FP5 | Feline Coronavirus | Plaque Reduction | 1.33 µM | [16] |
Viral Fusion Inhibition Workflow
Caption: Workflow of viral fusion and its inhibition by HR2-derived peptides.
Experimental Protocol: Pseudovirus Fusion Inhibition Assay
This assay measures the ability of an HR2 peptide to inhibit the entry of a pseudovirus (a safe, non-replicating viral core, often from VSV or HIV, carrying the spike protein of interest) into target cells.
1. Reagent Preparation:
-
Target Cells: Plate target cells susceptible to the virus of interest (e.g., 293T cells overexpressing ACE2 for SARS-CoV-2) in a 96-well plate.
-
Pseudovirus: Prepare pseudotyped vesicular stomatitis virus (VSV) expressing the SARS-CoV-2 S-protein and a reporter gene (e.g., Luciferase).
-
Peptide Inhibitor: Prepare serial dilutions of the HR2 peptide in cell culture medium.
2. Inhibition Assay:
-
Pre-incubate the pseudovirus with the different concentrations of the HR2 peptide for 1 hour at 37°C.[10]
-
Remove the culture medium from the target cells and add the virus-peptide mixtures to the wells.
-
Include controls: "virus only" (no peptide) and "cells only" (no virus).
-
Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
3. Measurement of Viral Entry:
-
After incubation, lyse the cells according to the reporter gene assay manufacturer's instructions (e.g., for a luciferase assay, add a luciferase substrate).
-
Measure the reporter signal (e.g., luminescence) using a plate reader.
4. Data Analysis:
-
Normalize the signal from peptide-treated wells to the "virus only" control (representing 100% infection).
-
Calculate the percentage of inhibition: % Inhibition = 100 - [(Signal_peptide / Signal_virus_only) * 100]
-
Plot the percentage of inhibition against the peptide concentration on a log scale and use non-linear regression to determine the IC50 value.
Conclusion
The designation "HR-2 peptide" refers to two functionally distinct molecular entities with profoundly different roles in inflammation. MCD Peptide HR-2 is a direct-acting pro-inflammatory toxin that activates mast cells via GPCR signaling. In contrast, viral HR2 peptides are sophisticated antiviral agents whose role in inflammation is secondary to their primary function of preventing the viral infection that would otherwise incite an immune response. This distinction is paramount for researchers in immunology and drug development, as it clarifies their respective mechanisms and potential therapeutic applications—one as a tool to study inflammatory pathways and the other as a promising class of anti-infective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coronavirus Escape from Heptad Repeat 2 (HR2)-Derived Peptide Entry Inhibition as a Result of Mutations in the HR1 Domain of the Spike Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Dimerized fusion inhibitor peptides targeting the HR1–HR2 interaction of SARS-CoV-2 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07356K [pubs.rsc.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Peptides Corresponding to the Predicted Heptad Repeat 2 Domain of the Feline Coronavirus Spike Protein Are Potent Inhibitors of Viral Infection | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Basic Properties of Mast Cell Degranulating Peptide HR-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mast Cell Degranulating Peptide HR-2 is a cationic, 14-amino acid linear peptide isolated from the venom of the giant hornet, Vespa orientalis. It is a potent initiator of mast cell degranulation, leading to the release of histamine and other inflammatory mediators. This technical guide provides a comprehensive overview of the core properties of HR-2, including its physicochemical characteristics, mechanism of action, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development investigating mast cell biology and pseudo-allergic reactions.
Core Properties of this compound
This compound is a small, basic peptide with well-defined chemical and physical properties. Its primary function is the stimulation of mast cells, a critical component of the innate immune system.
Physicochemical Properties
The fundamental properties of HR-2 are summarized in the table below, providing a clear reference for experimental design and interpretation.
| Property | Value | Reference |
| Source | Vespa orientalis (Giant Hornet) Venom | [1] |
| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [2] |
| One-Letter Sequence | FLPLILGKLVKGLL-NH2 | [2] |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [2] |
| Molecular Weight | 1523.03 Da | [2] |
| CAS Number | 80388-04-1 | [1][2] |
| Structure | 14-membered linear peptide | [3] |
Biological Activity
Mechanism of Action: The MRGPRX2 Signaling Pathway
Current scientific understanding strongly suggests that cationic peptides, including those from venom sources like HR-2, mediate their effects on mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] This receptor is a key player in non-IgE-mediated mast cell activation, often implicated in pseudo-allergic drug reactions.
Upon binding of HR-2 to MRGPRX2, a conformational change in the receptor is induced, leading to the activation of heterotrimeric G proteins. MRGPRX2 is known to couple to both Gq and Gi subtypes.[2][4]
-
Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels, a process involving the STIM1 protein.[5]
-
Gi Pathway: The role of Gi in MRGPRX2 signaling is also established, though its downstream effectors in this context are a subject of ongoing research. It is known to contribute to the overall mast cell response.[2]
The significant increase in intracellular calcium concentration is the critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators, a process known as degranulation.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by HR-2 binding to MRGPRX2.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells
-
Tyrode's buffer (or other suitable physiological buffer)
-
This compound (stock solution in an appropriate solvent, e.g., water or DMSO)
-
Triton X-100 (0.1-1% in buffer for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase
-
Citrate buffer (pH 4.5)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
96-well microplate
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere or stabilize.
-
Washing: Gently wash the cells with pre-warmed Tyrode's buffer to remove any residual media components.
-
Stimulation: Add varying concentrations of HR-2 peptide to the wells. Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., a calcium ionophore like A23187 or cell lysis with Triton X-100).
-
Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cells in each well with Triton X-100 to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: In a new 96-well plate, mix aliquots of the supernatant and the cell lysate with the PNAG substrate solution in citrate buffer.
-
Incubation: Incubate the reaction plate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100.
Calcium Imaging Assay
This method visualizes and quantifies changes in intracellular calcium concentration ([Ca²⁺]i) upon stimulation with HR-2.
Materials:
-
Mast cells cultured on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound
-
Fluorescence microscope equipped with an appropriate filter set and a digital camera for time-lapse imaging
Procedure:
-
Cell Plating: Plate mast cells on glass-bottom dishes or coverslips and culture overnight.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Imaging Setup: Mount the dish/coverslip on the fluorescence microscope stage.
-
Baseline Recording: Acquire baseline fluorescence images for a few minutes to establish a stable signal.
-
Stimulation: Add HR-2 peptide to the imaging chamber at the desired final concentration.
-
Time-Lapse Imaging: Continuously record fluorescence images at regular intervals (e.g., every 1-5 seconds) for a period sufficient to capture the calcium response (typically 5-10 minutes).
-
Data Analysis: Analyze the image series using appropriate software. The change in fluorescence intensity over time for individual cells or regions of interest is quantified. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated to determine the absolute calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence is typically expressed as a ratio relative to the baseline fluorescence (F/F₀).
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effects of HR-2 on mast cells.
Conclusion
This compound serves as a valuable tool for investigating the mechanisms of mast cell activation, particularly through the MRGPRX2 receptor. Its well-defined structure and potent biological activity make it a useful probe for studying the signaling pathways involved in pseudo-allergic reactions and innate immunity. The information and protocols provided in this guide are intended to facilitate further research into the multifaceted roles of this intriguing peptide and its interactions with the immune system. Future studies focusing on the precise quantitative aspects of HR-2's interaction with MRGPRX2 and the detailed kinetics of its downstream signaling will further enhance our understanding of its function.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
Methodological & Application
Application Notes and Protocols for HR-2 Peptide Stimulation
These application notes provide detailed protocols and guidelines for studying two distinct types of peptides referred to as "HR-2": Heptad Repeat 2 (HR2) peptides derived from viral spike proteins, which act as viral fusion inhibitors, and Mast Cell Degranulating Peptide HR-2, a toxin that stimulates mast cells.
Part 1: Heptad Repeat 2 (HR2) Peptides as Viral Fusion Inhibitors
Application: HR2 peptides derived from the S2 subunit of viral spike proteins, such as that of SARS-CoV, are potent inhibitors of viral entry. They function by binding to the Heptad Repeat 1 (HR1) domain of the viral spike protein, which is transiently exposed during the fusion process. This interaction prevents the formation of the six-helix bundle (6-HB) structure, a critical step for the fusion of the viral and cellular membranes. These peptides are valuable tools for studying the mechanism of viral entry and for the development of antiviral therapeutics.
Optimal Cell Lines: The choice of cell line is critical for studying the inhibitory activity of HR2 peptides and depends on the virus being investigated. For SARS-CoV-2, suitable cell lines are those that express the necessary entry factors: angiotensin-converting enzyme 2 (ACE2) as the receptor and transmembrane protease serine 2 (TMPRSS2) for spike protein priming.
Recommended Cell Lines for SARS-CoV-2 HR2 Peptide Studies:
| Cell Line | Description | Key Features |
| Vero E6 | African green monkey kidney epithelial cells | High ACE2 expression, commonly used for SARS-CoV-2 infection and plaque assays. |
| HEK293T-ACE2 | Human embryonic kidney cells engineered to overexpress ACE2 | High level of ACE2 expression leads to robust viral entry, suitable for high-throughput screening. |
| Calu-3 | Human lung adenocarcinoma cells | Endogenously express ACE2 and TMPRSS2, representing a more physiologically relevant model of lung infection. |
| Caco-2 | Human colorectal adenocarcinoma cells | Express ACE2 and are susceptible to SARS-CoV-2 infection, useful for studying intestinal infection models. |
Experimental Protocols
1. Pseudovirus Neutralization Assay:
This assay measures the ability of an HR2 peptide to inhibit the entry of a pseudovirus (e.g., a lentivirus or VSV) expressing the spike protein of the target virus into susceptible cells.
Materials:
-
HEK293T-ACE2 cells
-
Pseudovirus expressing the target spike protein and a reporter gene (e.g., luciferase or GFP)
-
HR2 peptide stock solution (dissolved in DMSO or sterile water)
-
Complete DMEM (10% FBS, 1% penicillin-streptomycin)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HEK293T-ACE2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.
-
On the day of the assay, prepare serial dilutions of the HR2 peptide in complete DMEM.
-
Pre-incubate the pseudovirus with the diluted HR2 peptide for 1 hour at 37°C.
-
Remove the culture medium from the cells and infect with the peptide-pseudovirus mixture.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve.
2. Cell-Cell Fusion Assay:
This assay assesses the ability of an HR2 peptide to block the fusion of cells expressing the viral spike protein with cells expressing the viral receptor.
Materials:
-
Effector cells: HEK293T cells co-transfected with plasmids encoding the viral spike protein and a reporter gene (e.g., luciferase under the control of a T7 promoter).
-
Target cells: Vero E6 or HEK293T-ACE2 cells transfected with a plasmid encoding T7 polymerase.
-
HR2 peptide stock solution.
-
Complete DMEM.
-
24-well tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed target cells in a 24-well plate and incubate overnight.
-
On the day of the assay, detach effector cells and resuspend in complete DMEM.
-
Add serial dilutions of the HR2 peptide to the effector cell suspension.
-
Add the effector cell-peptide mixture to the target cells.
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
Lyse the cells and measure luciferase activity.
-
Determine the IC50 of the HR2 peptide.
Quantitative Data
The inhibitory activity of HR2 peptides is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for an exemplary SARS-CoV HR2 peptide from the literature.
| Peptide | Target Virus | Assay Type | Cell Line | IC50 (µM) | Reference |
| P6 (23-mer) | SARS-CoV | Cell-Cell Fusion | 293T/Vero E6 | 1.04 ± 0.22 | [1] |
| CP-1 (37-mer) | SARS-CoV | Cell-Cell Fusion | 293T/Vero E6 | < 19 | [1] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of viral entry and inhibition by HR2 peptides.
Caption: Workflow for a pseudovirus neutralization assay.
Part 2: this compound
Application: this compound is a 14-amino acid peptide isolated from the venom of the giant hornet Vespa orientalis. It is a potent secretagogue that induces the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[2] This peptide is a valuable tool for studying the mechanisms of mast cell activation, degranulation, and the associated signaling pathways.
Optimal Cell Lines: The ideal cell lines for studying the effects of this compound are mast cell or basophil cell lines that are known to degranulate in response to various stimuli.
Recommended Cell Lines for Mast Cell Degranulation Studies:
| Cell Line | Description | Key Features |
| RBL-2H3 | Rat basophilic leukemia cell line | Widely used model for studying mast cell degranulation. Expresses high-affinity IgE receptors (FcεRI). |
| LAD2 | Human mast cell line | Derived from human bone marrow mast cells. Provides a human-relevant model for mast cell studies. |
| P815 | Mouse mastocytoma cell line | Another established model for studying mast cell functions. |
Experimental Protocols
1. Histamine Release Assay:
This assay quantifies the amount of histamine released from mast cells upon stimulation with HR-2 peptide.
Materials:
-
RBL-2H3 cells
-
This compound stock solution
-
Tyrode's buffer (or other suitable buffer)
-
Triton X-100 (for cell lysis to measure total histamine)
-
Histamine ELISA kit
-
96-well V-bottom plates
Protocol:
-
Seed RBL-2H3 cells in a 24-well plate and culture until confluent.
-
Wash the cells twice with Tyrode's buffer.
-
Add fresh Tyrode's buffer containing serial dilutions of this compound to the cells.
-
Include a negative control (buffer only) and a positive control (e.g., ionomycin or Triton X-100 for total histamine release).
-
Incubate for 30-60 minutes at 37°C.
-
Carefully collect the supernatant.
-
Lyse the remaining cells with Triton X-100 to determine the total histamine content.
-
Measure the histamine concentration in the supernatants and cell lysates using a histamine ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of histamine release for each concentration of the peptide.
2. β-Hexosaminidase Release Assay:
This is a colorimetric assay that measures the release of the granular enzyme β-hexosaminidase, which is co-released with histamine during mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
This compound stock solution
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well flat-bottom plates
-
Spectrophotometer (405 nm)
Protocol:
-
Follow steps 1-7 of the Histamine Release Assay protocol.
-
In a new 96-well plate, mix a sample of the supernatant with the pNAG substrate solution.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release.
Quantitative Data
The potency of this compound is determined by its effective concentration for inducing degranulation.
| Peptide | Cell Line | Assay | Parameter | Value |
| HR-2 | Rat Peritoneal Mast Cells | Histamine Release | EC50 | ~1 µg/mL |
Note: Specific EC50 values for cell lines may vary and should be determined empirically.
Signaling Pathway and Workflow Diagrams
Caption: Putative signaling pathway for HR-2 induced mast cell degranulation.
Caption: Workflow for a histamine release assay.
References
Application Notes and Protocols for In Vivo Administration of Mast Cell Degranulating Peptide HR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast Cell Degranulating Peptide HR-2 is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis. It is a potent secretagogue that triggers the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[1] These application notes provide a guide for the in vivo administration of HR-2, including recommended experimental protocols and a summary of its presumed mechanism of action.
Disclaimer: Limited direct in vivo data for this compound is publicly available. The following protocols are based on studies of the closely related peptide HR-1 from the same venom, other mastoparans, and general methods for inducing and measuring mast cell degranulation in vivo. Researchers must optimize these protocols for their specific experimental conditions and animal models.
Data Presentation
In Vitro Activity of Related Peptides from Vespa orientalis Venom
| Peptide | Concentration (µg/mL) | Effect | Cell Type | Reference |
| HR-1 | 2-20 | Selective histamine release | Rat Mast Cells | [1] |
| HR-1 | 50-100 | Non-selective cytotoxic action | Rat Mast Cells | [1] |
Signaling Pathway
This compound, as a basic secretagogue, is presumed to activate mast cells via a G-protein coupled receptor, likely the Mas-related G protein-coupled receptor X2 (MRGPRX2). This interaction initiates a signaling cascade involving Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of histamine and other inflammatory mediators.
Experimental Protocols
Protocol 1: Assessment of in vivo Vascular Permeability (Miles Assay)
This protocol is designed to evaluate the effect of HR-2 on vascular permeability, a direct consequence of histamine release from mast cells.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Evans Blue dye
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Formamide or other suitable solvent for dye extraction
-
Spectrophotometer
Procedure:
-
Animal Model: Use appropriate animal models such as Sprague-Dawley rats or BALB/c mice.
-
Anesthesia: Anesthetize the animals according to approved institutional protocols.
-
Dye Injection: Administer a 1% solution of Evans Blue dye intravenously (e.g., via the tail vein). A typical dose is 20 mg/kg.
-
Peptide Administration: After a brief circulation period for the dye (2-5 minutes), perform intradermal injections of varying concentrations of HR-2 peptide (e.g., 0.1, 1, 10 µg in 50 µL of saline) into the dorsal skin. As a negative control, inject an equal volume of saline.
-
Incubation: Allow the peptide to induce a response for 30 minutes.
-
Sample Collection: Euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Incubate the skin samples in formamide overnight at 60°C to extract the extravasated Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide supernatant using a spectrophotometer at approximately 620 nm. The amount of dye is proportional to the increase in vascular permeability.
Protocol 2: Measurement of Systemic Blood Pressure and Plasma Histamine
This protocol assesses the systemic effects of HR-2 on cardiovascular function and directly measures histamine release into the circulation.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic agent
-
Catheters for arterial and venous access
-
Blood pressure transducer and recording system
-
Anticoagulant (e.g., heparin)
-
Centrifuge and materials for plasma collection
-
Histamine ELISA kit
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and surgically implant catheters into an artery (e.g., carotid or femoral artery) for blood pressure monitoring and a vein (e.g., jugular or femoral vein) for peptide administration.
-
Stabilization: Allow the animal to stabilize after surgery and record a baseline blood pressure.
-
Peptide Administration: Administer a bolus intravenous injection of HR-2 at various doses. It is recommended to start with a low dose (e.g., 1-10 µg/kg) and perform a dose-response study.
-
Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP) before, during, and after peptide administration until it returns to baseline.
-
Blood Sampling: At baseline and at the time of the maximal hypotensive response, collect blood samples from the arterial catheter into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Histamine Measurement: Quantify the histamine concentration in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
Concluding Remarks
The protocols outlined above provide a framework for the in vivo investigation of this compound. Given the potency of mast cell secretagogues, it is imperative to conduct pilot studies to determine the optimal dose range and to monitor the animals closely for adverse reactions. The gathered data will be crucial for understanding the physiological effects of HR-2 and for its potential development in various research and therapeutic applications.
References
Unraveling the Immunological Applications of HR-2 Peptides
The designation "HR-2 peptide" can refer to several distinct molecules within the field of immunology, each with unique applications and mechanisms of action. This document provides detailed application notes and protocols for three such peptides: Heptad Repeat 2 (HR2) peptides from viral fusion proteins, Mast Cell Degranulating Peptide HR-2 (MCDP HR-2) from hornet venom, and peptides derived from the Human Epidermal Growth Factor Receptor 2 (HER-2/neu) in the context of cancer immunotherapy.
Section 1: Viral Heptad Repeat 2 (HR2) Peptides in Antiviral Research
Application Notes
Heptad Repeat 2 (HR2) peptides are synthetic peptides derived from the C-terminal heptad repeat region of class I viral fusion proteins, such as the spike protein of coronaviruses (e.g., SARS-CoV, MERS-CoV) and the gp41 protein of HIV. These peptides are potent inhibitors of viral entry into host cells. Their primary application in immunology and drug development is the prevention of viral infection by disrupting the membrane fusion process.
The mechanism of action involves the HR2 peptide binding to the N-terminal heptad repeat (HR1) of the viral fusion protein. This interaction prevents the conformational change required for the formation of a stable six-helix bundle (6-HB), a critical step for the apposition and fusion of the viral and host cell membranes. By blocking this fusion, the viral genetic material cannot enter the host cell, thus inhibiting viral replication.
HR2 peptides are valuable tools for:
-
Antiviral drug development: They serve as lead compounds for the design of novel fusion inhibitors.
-
Viral research: They are used to study the mechanisms of viral entry and membrane fusion.
-
Vaccine development: HR2-based immunogens can elicit broadly neutralizing antibodies against conserved regions of the viral spike protein.
Quantitative Data: Inhibitory Activity of Viral HR2 Peptides
The inhibitory activity of HR2 peptides is typically quantified by their 50% inhibitory concentration (IC50) in viral fusion or infection assays.
| Peptide Name | Virus | Assay Type | IC50 Value | Reference |
| P6 (23-mer) | SARS-CoV | Cell-cell fusion | 1.04 ± 0.22 μM | [1] |
| P1 (CP-1) | SARS-CoV | Cell-cell fusion | 0.62 μM | [1] |
| P1 (CP-1) | SARS-CoV | Live virus infection | 3.04 ± 0.06 μM | [1] |
| HR2-38 | SARS-CoV | Pseudovirus infection | 0.5-5 nM | [1] |
| 229E-HR2P | HCoV-229E | Cell-cell fusion | 0.3 µM | [2] |
| 229E-HR2P | HCoV-229E | Live virus infection | 1.7 µM | [2] |
| MHV HR2 (1216-1254) | Mouse Hepatitis Virus | Live virus infection | ~0.1 µM | [3] |
Experimental Protocols
Protocol 1: Viral Fusion Inhibition Assay (Cell-Cell Fusion)
This protocol assesses the ability of an HR2 peptide to inhibit spike protein-mediated cell-cell fusion.
Materials:
-
Effector cells: 293T cells transiently co-transfected with a plasmid encoding the viral spike protein and a plasmid encoding GFP.
-
Target cells: Vero E6 or other susceptible cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV).
-
HR2 peptide stock solution (e.g., 1 mM in DMSO).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
96-well cell culture plates.
-
Fluorescence microscope.
Procedure:
-
Seed target cells in a 96-well plate and grow to 90-100% confluency.
-
Prepare serial dilutions of the HR2 peptide in DMEM.
-
Remove the culture medium from the target cells and add the diluted HR2 peptide solutions.
-
Overlay the effector cells onto the target cells.
-
Incubate the co-culture for 2-4 hours at 37°C.
-
Observe and count the number of syncytia (large, multinucleated cells resulting from fusion) in at least three random fields of view for each peptide concentration using a fluorescence microscope.
-
Calculate the percentage of fusion inhibition relative to a no-peptide control.
-
Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration.
Protocol 2: Pseudovirus Neutralization Assay
This protocol measures the inhibition of viral entry using replication-deficient pseudoviruses.
Materials:
-
Pseudoviruses expressing the viral spike protein and a reporter gene (e.g., luciferase).
-
Target cells expressing the appropriate viral receptor.
-
HR2 peptide stock solution.
-
96-well white-walled cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed target cells in a 96-well plate and grow overnight.
-
Prepare serial dilutions of the HR2 peptide.
-
Pre-incubate the pseudoviruses with the diluted HR2 peptide for 1 hour at 37°C.
-
Add the peptide-pseudovirus mixture to the target cells.
-
Incubate for 48-72 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of neutralization relative to a no-peptide control.
-
Determine the IC50 value.
Visualizations
References
- 1. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coronavirus Escape from Heptad Repeat 2 (HR2)-Derived Peptide Entry Inhibition as a Result of Mutations in the HR1 Domain of the Spike Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing HR-2 Peptides in Anti-Inflammatory Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The discovery of novel anti-inflammatory drugs is paramount, and robust screening assays are essential for this endeavor. This document provides detailed application notes and protocols for utilizing two distinct peptides, both colloquially referred to as "HR-2," as tools in the screening of anti-inflammatory drug candidates:
-
Mast Cell Degranulating Peptide HR-2 (from Vespa orientalis) : A potent activator of mast cells, this peptide is an ideal tool for screening compounds that inhibit mast cell degranulation, a key event in allergic and inflammatory responses.[1][2][3][4]
-
Growth Hormone-Releasing Peptide-2 (GHRP-2) : A synthetic ghrelin analogue with intrinsic anti-inflammatory properties, GHRP-2 can be used as a benchmark or positive control in assays designed to identify novel anti-inflammatory agents that modulate cytokine release from macrophages.[5][6][7]
These protocols are designed to provide a framework for establishing in vitro screening platforms to identify and characterize new anti-inflammatory therapeutics.
Part 1: this compound for Screening Inhibitors of Mast Cell Activation
Application Note
This compound is a 14-amino-acid peptide isolated from the venom of the giant hornet, Vespa orientalis.[1] It potently induces the degranulation of mast cells, leading to the release of histamine and other pro-inflammatory mediators.[1][2][8] This action is primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2), making it a valuable tool for screening drug candidates that specifically target this pathway, which is implicated in non-IgE-mediated allergic and inflammatory reactions.[9][10][11][12]
This protocol describes a cell-based assay to screen for compounds that inhibit HR-2 peptide-induced mast cell degranulation. The primary endpoint is the measurement of β-hexosaminidase release, a stable and reliable marker of mast cell degranulation.
Signaling Pathway of this compound
The binding of this compound to the MRGPRX2 receptor on mast cells initiates a signaling cascade. This involves the activation of G proteins (Gαi and Gαq), leading to an influx of calcium (Ca++). Downstream, this activates Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK1/2), culminating in the release of inflammatory mediators from granules.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. Mast Cell Degranulating (MCD) Peptide HR-2 - Ruixibiotech [ruixibiotech.com]
- 5. Anti-inflammatory effect of the ghrelin agonist growth hormone-releasing peptide-2 (GHRP-2) in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Ghrelin receptor agonist GHRP-2 prevents arthritis-induced increase in E3 ubiquitin-ligating enzymes MuRF1 and MAFbx gene expression in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpcscientific.com [cpcscientific.com]
- 9. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring Histamine Release Induced by HR-2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HR-2 peptide, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent inducer of mast cell degranulation and subsequent histamine release.[1][2] Understanding the mechanisms and quantifying the extent of this release is crucial for studies in immunology, allergy, and for evaluating the safety of peptide-based therapeutics. This document provides a detailed protocol for measuring histamine release from the rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells, when stimulated by the HR-2 peptide. The protocol is based on the widely used β-hexosaminidase release assay, which serves as a reliable surrogate for histamine release.
Principle of the Assay
Mast cell degranulation involves the fusion of intracellular granules with the plasma membrane, releasing a variety of inflammatory mediators, including histamine and enzymes such as β-hexosaminidase. The activity of β-hexosaminidase in the cell supernatant is directly proportional to the extent of degranulation and, consequently, histamine release. This protocol utilizes a colorimetric substrate for β-hexosaminidase to quantify its release from RBL-2H3 cells upon stimulation with the HR-2 peptide.
Quantitative Data Summary
The following tables summarize the expected quantitative data for peptide-induced mast cell degranulation. Due to limited specific data for the HR-2 peptide, data from the closely related HR-1 peptide from the same species (Vespa orientalis) is included for reference.
Table 1: Concentration Range for Histamine Release by Vespa orientalis Peptides
| Peptide | Effective Concentration Range (Histamine Release) | Cell Type | Reference |
| HR-1 | 2 - 20 µg/mL | Rat Mast Cells | [3] |
Table 2: Potency of a Vespa orientalis Venom Peptide
| Peptide | IC50 for Degranulation | Cell Type | Reference |
| Unspecified Peptide | 126 µmol/L | Mast Cells | [4] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells
-
Peptide: Mast Cell Degranulating Peptide HR-2
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Buffer: Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)
-
Lysis Buffer: 0.1% Triton X-100 in Tyrode's Buffer
-
Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5)
-
Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (pH 10.0)
-
Positive Control: Compound 48/80 (10 µg/mL) or Calcium Ionophore A23187 (1 µM)
-
Negative Control: Tyrode's Buffer
-
Equipment: 96-well flat-bottom cell culture plates, multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader (405 nm), centrifuge.
Experimental Workflow Diagram
Caption: Workflow for the HR-2 peptide-induced histamine release assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture RBL-2H3 cells in MEM with 20% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Preparation for Assay:
-
Gently wash the adherent cells twice with 100 µL of pre-warmed Tyrode's Buffer.
-
After the final wash, add 50 µL of Tyrode's Buffer to each well.
-
-
Stimulation with HR-2 Peptide:
-
Prepare serial dilutions of the HR-2 peptide in Tyrode's Buffer. A suggested starting concentration range is 0.1 to 100 µg/mL.
-
Add 50 µL of the HR-2 peptide dilutions to the respective wells.
-
For controls, add 50 µL of:
-
Tyrode's Buffer (Negative/Spontaneous Release Control)
-
Compound 48/80 or A23187 (Positive Control)
-
Tyrode's Buffer (for Total Release Control, which will be lysed later)
-
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Sample Collection:
-
To stop the reaction, place the plate on ice for 5 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
-
To the remaining cells in the original plate (including the "Total Release Control" wells), add 100 µL of Lysis Buffer (0.1% Triton X-100 in Tyrode's Buffer).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Transfer 50 µL of the lysate from the "Total Release Control" wells to the new plate.
-
-
β-Hexosaminidase Assay:
-
Add 50 µL of the pNAG substrate solution to all wells in the new plate containing supernatants and lysates.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 150 µL of the Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
Signaling Pathway
Peptide-induced mast cell degranulation is often mediated through Mas-related G protein-coupled receptors (MRGPRs), such as MRGPRX2 in humans. Activation of this receptor by peptides like HR-2 initiates a signaling cascade involving G proteins, leading to an increase in intracellular calcium and subsequent degranulation.
Caption: Proposed signaling pathway for HR-2 peptide-induced mast cell degranulation.
This application note provides a comprehensive framework for the reliable and reproducible measurement of HR-2 peptide-induced histamine release. Adherence to this protocol will enable researchers to obtain valuable data for a wide range of applications in biomedical research and drug development.
References
Application Notes and Protocols: HR-2 Peptide as a Positive Control for Mast Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells of the immune system, playing a pivotal role in allergic reactions and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, proteases, cytokines, and chemokines. The study of mast cell activation is crucial for understanding allergic diseases and for the development of novel therapeutics. A key component of in vitro mast cell research is the use of reliable positive controls to ensure assay validity and to provide a benchmark for experimental results.
HR-2 peptide, a constituent of the venom of the giant hornet (Vespa orientalis), is a potent mast cell degranulating agent.[1][2][3] Its ability to directly and robustly activate mast cells makes it an excellent positive control for a variety of mast cell activation assays. This document provides detailed application notes and protocols for using HR-2 peptide as a positive control in key experimental setups.
Mechanism of Action
HR-2 peptide is a basic peptide that activates mast cells through a receptor-mediated mechanism, likely involving the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5] This receptor is expressed on the surface of certain subsets of mast cells and is known to be activated by various cationic peptides.
Upon binding to MRGPRX2, HR-2 peptide is thought to initiate a signaling cascade involving the activation of heterotrimeric G proteins, specifically Gαq and Gαi.[5] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial calcium release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE).[6][7] The rise in intracellular calcium is a critical signal for the degranulation of mast cells, leading to the release of pre-formed mediators stored in granules, such as histamine and β-hexosaminidase.
Simultaneously, the signaling cascade can lead to the activation of downstream pathways that regulate the synthesis and release of newly formed mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9]
Figure 1. HR-2 Peptide Signaling Pathway in Mast Cells.
Data Presentation
The following tables summarize expected quantitative data when using HR-2 peptide as a positive control. Note that the exact values may vary depending on the mast cell type (e.g., primary cells, cell lines like LAD2 or RBL-2H3), cell passage number, and specific experimental conditions.
Table 1: Dose-Dependent Degranulation (β-Hexosaminidase Release)
| HR-2 Peptide Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 |
| 0.1 | 15.2 ± 2.1 |
| 1 | 45.8 ± 4.5 |
| 10 | 75.3 ± 6.2 |
| 100 | 82.1 ± 5.9 |
Table 2: Intracellular Calcium Mobilization
| Treatment | Peak Intracellular [Ca2+] (nM, Mean ± SD) |
| Vehicle Control | 105 ± 15 |
| HR-2 Peptide (10 µM) | 850 ± 75 |
Table 3: Cytokine Release (24-hour stimulation)
| Treatment | TNF-α (pg/mL, Mean ± SD) | IL-6 (pg/mL, Mean ± SD) |
| Vehicle Control | < 20 | < 15 |
| HR-2 Peptide (10 µM) | 850 ± 95 | 1200 ± 150 |
Experimental Protocols
Mast Cell Degranulation Assay: β-Hexosaminidase Release
This assay is a widely used, robust, and cost-effective method to quantify mast cell degranulation.[10][11][12]
Figure 2. Workflow for β-Hexosaminidase Release Assay.
Materials:
-
Mast cells (e.g., LAD2, RBL-2H3, or primary mast cells)
-
96-well flat-bottom tissue culture plates
-
HR-2 Peptide
-
Tyrode's Buffer (or other suitable buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution
-
0.1% Triton X-100 in Tyrode's Buffer
-
Stop Solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere or stabilize overnight.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's Buffer to remove any residual serum or media components.
-
Stimulation:
-
Prepare serial dilutions of HR-2 peptide in Tyrode's Buffer. A typical concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (Tyrode's Buffer alone) and a positive control for maximum release (0.1% Triton X-100).
-
Add 50 µL of the HR-2 peptide dilutions or controls to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
-
-
Cell Lysis for Total Release:
-
To the original plate with the cell pellets, add 50 µL of 0.1% Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Enzymatic Reaction:
-
Add 50 µL of p-NAG substrate solution to each well of the supernatant plate and the lysate plate.
-
Incubate both plates at 37°C for 1-2 hours, or until a visible yellow color develops in the positive control wells.
-
-
Stopping the Reaction: Add 150 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
-
Calculation:
-
Percent degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon mast cell activation using a fluorescent calcium indicator.[13][14][15]
Materials:
-
Mast cells
-
Black, clear-bottom 96-well plates
-
HR-2 Peptide
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed mast cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the stimulus.
-
Stimulation:
-
Prepare a 2X concentrated solution of HR-2 peptide in HBSS (e.g., 20 µM for a final concentration of 10 µM).
-
Add an equal volume of the 2X HR-2 peptide solution to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Acquisition: Record fluorescence at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission for Fluo-4) every few seconds for several minutes.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
The results are often expressed as a ratio (F/F0) or as a percentage increase from baseline.
-
Cytokine Release Assay
This protocol describes the measurement of TNF-α and IL-6 release from mast cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]
Materials:
-
Mast cells
-
24-well or 48-well tissue culture plates
-
HR-2 Peptide
-
Complete cell culture medium
-
Commercially available ELISA kits for TNF-α and IL-6
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed mast cells in a 24-well or 48-well plate at an appropriate density.
-
Stimulation:
-
Replace the medium with fresh complete medium.
-
Add HR-2 peptide to the desired final concentration (e.g., 10 µM). Include a vehicle control.
-
Incubate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant, avoiding disturbance of the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in the experimental samples based on the standard curve.
-
Conclusion
HR-2 peptide is a valuable tool for researchers studying mast cell biology. Its potent and direct activating properties make it an ideal positive control for a range of assays, including degranulation, calcium mobilization, and cytokine release. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of HR-2 peptide in mast cell research, contributing to the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Mast Cell Degranulating Peptide HR-2 - Echelon Biosciences [echelon-inc.com]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 7. Frontiers | Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions [frontiersin.org]
- 8. Activation of Mast Cells by Neuropeptides: The Role of Pro-Inflammatory and Anti-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast cell-derived TNF-α and histamine modify IL-6 and IL-8 expression and release from cutaneous tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmgood.com [abmgood.com]
- 13. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of ryanodine-sensitive calcium store drives pseudo-allergic dermatitis via Mas-related G protein-coupled receptor X2 in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstitution and Storage of Lyophilized HR-2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilized peptides offer excellent long-term stability, making them ideal for shipping and storage. Proper reconstitution of the lyophilized powder into a solution is a critical step to ensure the peptide's structural integrity and biological activity for use in research and drug development applications. These application notes provide a detailed protocol for the reconstitution and storage of lyophilized HR-2 peptide. As the specific properties of "HR-2 peptide" can vary, this guide presents a general framework and highlights key considerations for optimizing the protocol.
Materials and Equipment
-
Lyophilized HR-2 peptide vial
-
Appropriate sterile solvent (e.g., sterile distilled water, sterile PBS, or other recommended solvents)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
-
Optional: Sonicator
Quantitative Data Summary
Proper storage is crucial for maintaining the stability and potency of both lyophilized and reconstituted HR-2 peptide. The following tables summarize the recommended storage conditions and expected stability.
Table 1: Storage Recommendations for Lyophilized HR-2 Peptide
| Storage Temperature | Duration | Notes |
| -80°C | Up to 10 years[1] | Recommended for long-term storage.[2] |
| -20°C | Up to 48 months[3] | Suitable for long-term storage.[3] |
| 2-8°C | Short-term | For immediate use upon arrival.[3] |
Table 2: Storage Recommendations for Reconstituted HR-2 Peptide
| Storage Temperature | Duration | Notes |
| -80°C | Up to 1 year[4] | Recommended for long-term storage of aliquots.[4][5] |
| -20°C | 3-4 months[4] | Suitable for medium-term storage of aliquots.[4][5] Avoid frost-free freezers.[6] |
| 2-8°C | 1-2 weeks[4] | For short-term use.[3][4] |
Experimental Protocols
Reconstitution of Lyophilized HR-2 Peptide
This protocol outlines the steps for dissolving the lyophilized HR-2 peptide powder to create a stock solution. The choice of solvent is critical and depends on the peptide's properties.[7][8] For a novel peptide like HR-2, it is advisable to test solubility in a small amount of the peptide first.
Protocol Steps:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized HR-2 peptide to equilibrate to room temperature for 15-30 minutes.[9] This prevents condensation from forming inside the vial, which can affect peptide stability.[9]
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all the lyophilized powder is at the bottom of the vial.[1]
-
Select the Appropriate Solvent:
-
For hydrophilic peptides: Start with sterile, distilled water or a sterile buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[1][8]
-
For basic peptides (net positive charge): If solubility in water is low, try a dilute aqueous solution of acetic acid (e.g., 0.6%).[7]
-
For hydrophobic peptides: A small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) may be necessary to dissolve the peptide initially, followed by dilution with an aqueous buffer.[7][10] Note: DMSO can be cytotoxic, so the final concentration should be kept low in biological assays.[7]
-
-
Add the Solvent: Using a sterile pipette, slowly add the calculated volume of the chosen solvent to the vial. Aim the pipette tip towards the side of the vial to avoid disturbing the peptide powder directly.[9] It is recommended to reconstitute to a concentration of 1 mg/mL for initial stock solutions.[1]
-
Dissolve the Peptide: Gently swirl or vortex the vial to dissolve the peptide completely.[1] Avoid vigorous shaking, as this can cause foaming and peptide denaturation.[7][8] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[8]
-
Inspect for Solubility: A properly reconstituted peptide solution should be clear and free of any visible particles. If the solution is cloudy or contains particulates, gentle warming or sonication may help to dissolve the peptide.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted stock solution into single-use, low-protein-binding microcentrifuge tubes.[5]
Troubleshooting Poor Solubility
If the HR-2 peptide does not dissolve readily, consider the following options:
-
Sonication: Gently sonicate the vial in a water bath for short periods.
-
pH Adjustment: For peptides with a net charge, adjusting the pH of the solution can improve solubility.[11]
-
Alternative Solvents: If the initial solvent is unsuccessful, and the peptide's properties are known (e.g., hydrophobic), consider trying a different solvent system as outlined in step 3 of the reconstitution protocol.
Visualizations
The following diagrams illustrate the key workflows and concepts related to the handling of HR-2 peptide.
Caption: Workflow for the reconstitution and storage of lyophilized HR-2 peptide.
Caption: Decision tree for appropriate storage conditions of HR-2 peptide.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. uk-peptides.com [uk-peptides.com]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. lifetein.com [lifetein.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. polarispeptides.com [polarispeptides.com]
- 8. jpt.com [jpt.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. omizzur.com [omizzur.com]
- 11. biosynth.com [biosynth.com]
Application Notes and Protocols for Mast Cell Degranulating Peptide HR-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Mast Cell Degranulating Peptide HR-2 (HR-2) in research applications. HR-2 is a 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. It is a potent secretagogue for mast cells, inducing the release of histamine and other inflammatory mediators.
Product Information
| Property | Value | Source |
| Molecular Weight | ~1523.0 g/mol | [1][2][3][4] |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [1][4] |
| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH₂ | [4] |
| Solubility | Soluble in water | [5] |
| Storage | Store lyophilized peptide at -20°C. Reconstituted solutions can be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Calculating Molar Concentration
To prepare a stock solution of HR-2, follow these steps:
-
Determine the mass of the peptide: Weigh the lyophilized HR-2 accurately.
-
Calculate the number of moles: Use the following formula: Moles = Mass (g) / Molecular Weight ( g/mol )
-
Determine the desired volume of solvent: Decide on the final volume of your stock solution (e.g., 1 mL).
-
Calculate the molar concentration: Use the following formula: Molarity (M) = Moles / Volume (L)
Example Calculation for a 1 mM Stock Solution:
-
Mass of HR-2: 1 mg = 0.001 g
-
Molecular Weight of HR-2: ~1523.0 g/mol
-
Moles of HR-2: 0.001 g / 1523.0 g/mol = 6.56 x 10⁻⁷ mol
-
Desired Volume: 1 mL = 0.001 L
-
To make a 1 mM (1 x 10⁻³ M) stock solution, you would need to dissolve 1 mg of HR-2 in: *Volume (L) = Moles / Molarity = 6.56 x 10⁻⁷ mol / 1 x 10⁻³ mol/L = 6.56 x 10⁻⁴ L = 0.656 mL = 656 µL of a suitable solvent (e.g., sterile, nuclease-free water or a buffer appropriate for your assay).
Experimental Workflow for Molar Concentration Calculation
References
- 1. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Frontiers | Degranulation of human mast cells: modulation by P2 receptors’ agonists [frontiersin.org]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
Troubleshooting & Optimization
troubleshooting low histamine release with HR-2 peptide
Technical Support Center: HR-2 Peptide Applications
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers using the Mast Cell Degranulating (MCD) Peptide HR-2. HR-2 is a linear peptide isolated from the venom of the giant hornet, Vespa orientalis, known to degranulate mast cells and initiate histamine release[1][2][3].
Frequently Asked Questions (FAQs)
Q1: What is Mast Cell Degranulating Peptide HR-2 and what is its primary function? A1: this compound is a 14-amino acid peptide (Sequence: H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2) derived from hornet venom[3]. Its primary biological function is to potently stimulate mast cells to degranulate, thereby releasing histamine and other inflammatory mediators[1][2]. This makes it a valuable tool for studying non-immunological pathways of mast cell activation and inflammation.
Q2: How does HR-2 peptide induce histamine release? A2: HR-2 peptide acts as a non-immunological stimulus, meaning it does not require IgE antibodies for activation. Like many basic peptides and polyamines, it is thought to directly activate G-proteins in the mast cell membrane, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent exocytosis of histamine-containing granules[4][5][6].
Q3: How should I properly store and reconstitute the HR-2 peptide? A3: Lyophilized HR-2 peptide should be stored at -20°C ± 5°C[3]. For reconstitution, use a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your assay (e.g., Tyrode's buffer). After reconstitution, it is recommended to aliquot the solution into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What cell types are suitable for an HR-2 peptide-induced histamine release assay? A4: Primary mast cells, such as rat peritoneal mast cells (RPMCs), are highly responsive to HR-2 peptide[3]. Human skin mast cells are also known to respond to various neuropeptides and basic secretagogues[5]. Cell lines like the Rat Basophilic Leukemia (RBL-2H3) line can also be used, although their response may differ from primary cells.
Troubleshooting Guide: Low Histamine Release
This guide addresses the common issue of observing lower-than-expected histamine release when using HR-2 peptide.
Problem: My histamine release is minimal or absent after stimulation with HR-2 peptide.
Below are potential causes and solutions organized by category.
Category 1: Peptide Integrity and Handling
| Question | Possible Cause | Recommended Action |
| Is the peptide properly reconstituted and stored? | Improper storage (e.g., room temperature) or repeated freeze-thaw cycles can degrade the peptide, reducing its activity. | Always store lyophilized peptide at -20°C. After reconstitution, create single-use aliquots and store them at -20°C or -80°C. Avoid using a peptide solution that has been thawed and refrozen multiple times. |
| Was the peptide diluted correctly? | Calculation errors or improper dilution techniques can lead to a final concentration that is too low to induce degranulation. | Double-check all calculations for serial dilutions. Ensure thorough mixing after each dilution step. Run a wide dose-response curve to verify the peptide's potency (see Table 1). |
| Is the peptide compatible with the assay buffer? | Certain buffer components could potentially interfere with the peptide's structure or its interaction with the cell membrane. | Reconstitute and dilute the peptide in a simple, well-defined buffer such as Tyrode's buffer or HEPES-buffered saline. Ensure the pH is stable and within the physiological range (7.2-7.4). |
Category 2: Cell Health and Experimental Conditions
| Question | Possible Cause | Recommended Action |
| Are the mast cells viable and healthy? | Low cell viability (<95%) will result in poor response and high spontaneous release. Over-manipulation during isolation or use of cells from high passage numbers can reduce responsiveness. | Check cell viability using a method like Trypan Blue exclusion before each experiment. Use freshly isolated primary mast cells or a low-passage cell line. Handle cells gently during washing and plating steps. |
| Is the cell density optimal? | If the cell density is too low, the total amount of histamine released may be below the detection limit of your assay. | Ensure you are using an adequate number of cells per well. For primary mast cells, a density of 2.5 x 10⁴ to 1 x 10⁵ cells/well is common. This may need to be optimized for your specific cell type and detection method[7]. |
| Are the assay conditions correct? | Peptide-induced degranulation is rapid and sensitive to temperature and buffer composition. Some non-immunological stimuli require extracellular calcium[8]. | Incubate cells with HR-2 peptide for 10-30 minutes at 37°C[5][9]. Ensure your assay buffer contains physiological concentrations of Ca²⁺ (1-2 mM) and Mg²⁺. Run positive controls like Compound 48/80 or a calcium ionophore to confirm the cells are capable of degranulating. |
| Is there high spontaneous release? | High background (spontaneous) histamine release from unstimulated cells can mask the specific release induced by the peptide. This is often caused by poor cell health or harsh handling. | Minimize centrifugation speeds and handle cells gently. Allow cells to rest in the incubator for a short period after plating and before adding the peptide. Ensure all buffers are at 37°C. |
Category 3: Histamine Detection System
| Question | Possible Cause | Recommended Action |
| Is the histamine detection assay working correctly? | Issues with the histamine detection kit (e.g., ELISA, fluorometric assay), such as expired reagents or improper execution, are a common source of error. | Always run a standard curve with known concentrations of histamine with every assay[10]. Check the expiration dates on all kit components. Use positive controls (cells lysed with Triton X-100 for total histamine; cells stimulated with a known secretagogue) and negative controls (unstimulated cells) to validate the assay performance. |
| Was the sample prepared correctly for the assay? | The histamine release reaction must be stopped effectively, and the supernatant collected properly to measure extracellular histamine. | Stop the degranulation reaction by placing the plate on ice and/or adding ice-cold buffer. Centrifuge the plate to pellet the cells and carefully collect the supernatant without disturbing the cell layer[9]. |
| Is your detection method sensitive enough? | If the histamine concentration is very low, it may fall below the limit of detection (LOD) of your chosen assay kit. | Histamine release assays are generally more sensitive than β-hexosaminidase assays[7]. Confirm the sensitivity of your ELISA kit (typically in the range of 0.2-1.0 ng/mL) and ensure your experimental conditions produce histamine levels within the dynamic range of the standard curve[11][12]. |
Data Presentation
Table 1: Representative Dose-Response of HR-2 Peptide
This table shows illustrative data for histamine release from rat peritoneal mast cells (RPMCs) following a 30-minute incubation with varying concentrations of HR-2 peptide.
| HR-2 Peptide Conc. (µM) | % Total Histamine Release (Mean ± SD) |
| 0 (Spontaneous Release) | 4.5 ± 1.2% |
| 0.1 | 15.3 ± 2.5% |
| 0.3 | 38.7 ± 4.1% |
| 1.0 | 65.2 ± 5.5% |
| 3.0 | 78.9 ± 4.8% |
| 10.0 | 81.3 ± 5.1% |
| 100 (Total Release Control) | 100% |
Note: Data are for illustrative purposes. The EC₅₀ (concentration for 50% maximal effect) for HR-2 peptide should be determined empirically.
Visualizations and Diagrams
Signaling Pathway for Peptide-Induced Degranulation
Caption: Plausible signaling pathway for HR-2 peptide-induced mast cell degranulation.
Experimental Workflow for Histamine Release Assay
Caption: Standard experimental workflow for an HR-2 peptide histamine release assay.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting low histamine release results.
Experimental Protocols
Protocol: Histamine Release from Rat Peritoneal Mast Cells (RPMCs)
This protocol details a standard method for measuring histamine release induced by HR-2 peptide.
1. Materials and Reagents:
-
HR-2 Peptide, lyophilized
-
Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
Collagenase and/or Hyaluronidase (optional, for tissue dispersion)
-
Percoll or Bovine Serum Albumin (BSA) for mast cell purification
-
Positive Control: Compound 48/80 or Calcium Ionophore A23187
-
Lysis Buffer: Tyrode's buffer with 1% Triton X-100
-
Histamine ELISA Kit
-
96-well V-bottom plates
2. Isolation and Purification of RPMCs:
-
Euthanize a rat according to approved institutional guidelines.
-
Inject 10-15 mL of ice-cold Tyrode's buffer into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and transfer it to a conical tube on ice.
-
Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in fresh buffer.
-
(Optional) Purify mast cells from the mixed peritoneal cell population using a Percoll gradient or other established method.
-
Wash the purified mast cells and resuspend them in Tyrode's buffer. Perform a cell count and viability check (e.g., Trypan Blue).
3. Histamine Release Assay:
-
Adjust the cell suspension to a final concentration of 5 x 10⁵ cells/mL in pre-warmed (37°C) Tyrode's buffer.
-
Add 50 µL of the cell suspension (2.5 x 10⁴ cells) to each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of HR-2 peptide in Tyrode's buffer. Also prepare solutions for controls:
-
Spontaneous Release: Buffer only.
-
Total Release: Lysis Buffer (1% Triton X-100).
-
Positive Control: Compound 48/80 (e.g., 10 µg/mL).
-
-
Add 50 µL of the peptide dilutions or control solutions to the appropriate wells. The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C in a humidified incubator for 30 minutes.
-
Stop the reaction by placing the plate on ice for 10 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect 50 µL of the supernatant from each well for histamine analysis.
4. Histamine Quantification:
-
Quantify the histamine concentration in the collected supernatants using a commercial Histamine ELISA kit.
-
Follow the manufacturer's instructions precisely, including the preparation of the histamine standard curve.
-
Calculate the percentage of histamine release for each sample using the following formula:
% Release = [(Sample Value - Spontaneous Release) / (Total Release - Spontaneous Release)] * 100
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of neuropeptide-induced histamine release from human dispersed skin mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of histamine-releasing peptides formed by the action of acid proteases on mammalian albumin(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histamine Cell Culture ELISA Kit [elisakits.co.uk]
- 12. innov-research.com [innov-research.com]
Technical Support Center: Optimizing HR-2 Peptide for Maximal Degranulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the HR-2 peptide to induce maximal degranulation in mast cells and basophils. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the optimization of HR-2 peptide concentration for degranulation assays.
Q1: What is the recommended starting concentration range for HR-2 peptide?
A1: While specific dose-response data for HR-2 peptide is limited in publicly available literature, studies on the closely related HR-1 peptide from the same species (Vespa orientalis) provide a valuable starting point. For selective histamine release from rat mast cells, a concentration range of 2-20 µg/mL is effective[1][2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: I am observing high background degranulation in my control wells. What could be the cause?
A2: High background degranulation can be caused by several factors:
-
Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can degranulate spontaneously.
-
Mechanical Stress: Handle cells gently during washing and reagent addition to avoid mechanical activation.
-
Reagent Quality: Use high-purity reagents and sterile, endotoxin-free buffers. Contaminants can trigger degranulation.
-
Peptide Aggregation: Improperly solubilized peptide can form aggregates that non-specifically activate cells. Ensure complete dissolution of the HR-2 peptide.
Q3: My degranulation signal is weak, even at high HR-2 peptide concentrations. What can I do?
A3: A weak signal may indicate several issues:
-
Suboptimal Peptide Concentration: You may have missed the optimal concentration. Perform a wider range dose-response curve.
-
Cell Responsiveness: The responsiveness of your cell line (e.g., RBL-2H3) can vary with passage number. Use cells at a consistent and optimal passage number.
-
Assay Sensitivity: Ensure your detection method for degranulation (e.g., β-hexosaminidase or histamine ELISA) is sensitive enough. Check the expiration and proper storage of your assay reagents.
-
Incubation Time: The kinetics of degranulation can vary. Optimize the incubation time with the HR-2 peptide.
Q4: Is HR-2 peptide cytotoxic at high concentrations?
A4: Yes, cationic peptides can exhibit cytotoxicity at high concentrations. For the related HR-1 peptide, cytotoxic effects were observed at concentrations of 50-100 µg/mL[1][2]. It is essential to perform a cytotoxicity assay in parallel with your degranulation experiments to distinguish between specific degranulation and cell death.
Q5: What is the best way to dissolve and store HR-2 peptide?
A5: HR-2 is a cationic peptide. Follow these guidelines for solubility and storage:
-
Solubilization: Initially, attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of a polar organic solvent like DMSO or DMF can be used, followed by dilution in your aqueous assay buffer. Always test the solubility of a small aliquot first.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -80°C.
Quantitative Data Summary
The following table summarizes the recommended concentration ranges for the related HR-1 peptide, which can be used as a starting point for optimizing HR-2 peptide concentration. A dose-response experiment is critical to determine the optimal concentration for your specific experimental setup.
| Peptide | Concentration Range (for Degranulation) | Concentration Range (for Cytotoxicity) | Cell Type | Reference |
| HR-1 | 2 - 20 µg/mL | 50 - 100 µg/mL | Rat Mast Cells | [1][2] |
Experimental Protocols
Protocol 1: Optimization of HR-2 Peptide Concentration using β-Hexosaminidase Assay
This protocol details how to determine the optimal concentration of HR-2 peptide for inducing degranulation in RBL-2H3 cells by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
RBL-2H3 cells
-
HR-2 Peptide
-
Tyrode's Buffer (or other suitable assay buffer)
-
Triton X-100 (for cell lysis)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and culture overnight.
-
Peptide Preparation: Prepare a stock solution of HR-2 peptide and create a serial dilution series in Tyrode's buffer to cover a range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL).
-
Cell Treatment:
-
Wash the cells gently with pre-warmed Tyrode's buffer.
-
Add the different concentrations of HR-2 peptide to the respective wells.
-
Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., Triton X-100 at a final concentration of 0.1-1%).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant from each well.
-
Cell Lysis: Lyse the remaining cells in the wells with Triton X-100 to determine the total β-hexosaminidase content.
-
Enzyme Assay:
-
Add the collected supernatant and the cell lysate to separate wells of a new 96-well plate.
-
Add the pNAG substrate solution to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each HR-2 peptide concentration.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the HR-2 peptide to ensure that the observed degranulation is not a result of cell death. A common method is the LDH (Lactate Dehydrogenase) assay.
Materials:
-
RBL-2H3 cells
-
HR-2 Peptide
-
LDH assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the β-Hexosaminidase Assay protocol.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Analysis: Compare the LDH release in HR-2 peptide-treated wells to the negative control (spontaneous release) and a positive control for maximum LDH release (cell lysis).
Signaling Pathways and Experimental Workflows
HR-2 Peptide-Induced Degranulation Signaling Pathway
Cationic peptides like HR-2 are believed to induce mast cell degranulation primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2). The binding of HR-2 to MRGPRX2 initiates a downstream signaling cascade involving Gαi and Gαq proteins, leading to an increase in intracellular calcium and the activation of key signaling molecules like ERK1/2 and PI3K, ultimately resulting in the fusion of granules with the plasma membrane and the release of inflammatory mediators.
References
Mast Cell Degranulating Peptide HR-2 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mast Cell Degranulating Peptide HR-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a 14-amino acid linear peptide originally isolated from the venom of the giant hornet, Vespa orientalis.[1] It is a potent secretagogue that triggers the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[1]
Q2: What are the physicochemical properties of HR-2?
HR-2 is a basic and highly hydrophobic peptide. Its amino acid sequence is Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2. An analysis of its amino acid composition reveals a significant number of hydrophobic residues and a net positive charge at neutral pH, contributing to its solubility challenges.
Q3: How should I store lyophilized and reconstituted HR-2?
Lyophilized HR-2 peptide should be stored at -20°C. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[2]
Troubleshooting Guide: HR-2 Solubility Issues
Researchers frequently encounter difficulties in dissolving HR-2 due to its hydrophobic nature. The following guide provides a systematic approach to solubilizing this peptide.
Problem: Lyophilized HR-2 peptide does not dissolve in aqueous buffers (e.g., PBS, Tris buffer).
Cause: The high hydrophobicity of HR-2 limits its solubility in aqueous solutions.
Solutions:
-
Initial Solvent Selection: Based on the basic nature of HR-2 (net positive charge), an acidic solution can aid in solubilization. For highly hydrophobic peptides like HR-2, the use of an organic solvent is often necessary.[3]
-
Step-wise Solubilization Protocol:
-
Step 1: Use an organic solvent for initial dissolution.
-
Add a small amount of dimethyl sulfoxide (DMSO) to the lyophilized peptide. Gently swirl to dissolve.
-
-
Step 2: Dilute with an acidic solution.
-
Once the peptide is dissolved in DMSO, slowly add a 10-30% acetic acid solution dropwise while gently vortexing.[4]
-
-
Step 3: Further dilution with aqueous buffer.
-
After the peptide is in the acidic solution, it can be further diluted to the desired final concentration with your aqueous buffer of choice.
-
-
Table 1: Recommended Solvents for HR-2
| Solvent Type | Recommended Solvent | Rationale |
| Primary (for initial dissolution) | Dimethyl sulfoxide (DMSO) | The high hydrophobicity of HR-2 often requires a strong organic solvent for initial solubilization.[3] |
| Secondary (for dilution) | 10-30% Acetic Acid | The basic nature of HR-2 (net positive charge) makes it more soluble in acidic conditions.[4] |
| Final Buffer | PBS, Tris buffer, etc. | Once in solution, the peptide can be diluted in the desired experimental buffer. |
Important Considerations:
-
Sonication: Gentle sonication can aid in the dissolution of the peptide.[5]
-
Warming: Slight warming (to no more than 40°C) may also improve solubility.
-
Avoid Vigorous Shaking: This can cause peptide aggregation.[2]
-
Test a Small Amount First: Before dissolving the entire stock of the peptide, it is prudent to test the solubility of a small aliquot.
Experimental Protocols
Protocol 1: Reconstitution of HR-2 Peptide
-
Equilibrate the vial of lyophilized HR-2 peptide to room temperature before opening.
-
Add a minimal amount of DMSO to the vial to just cover the peptide powder.
-
Gently swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking.
-
Slowly add 10-30% acetic acid to the dissolved peptide solution, mixing gently.
-
Perform a serial dilution with your final experimental buffer to achieve the desired working concentration.
-
Store the reconstituted peptide in aliquots at -20°C or -80°C.
Signaling Pathway
This compound activates mast cells through a G protein-coupled receptor (GPCR) called Mas-related G protein-coupled receptor X2 (MRGPRX2).[6][7][8] This activation is independent of the classical IgE-mediated pathway. The binding of HR-2 to MRGPRX2 initiates a downstream signaling cascade involving the Gq alpha subunit, leading to mast cell degranulation.[7]
Caption: HR-2 Signaling Pathway in Mast Cells.
Workflow for Troubleshooting HR-2 Solubility
The following diagram outlines a logical workflow for addressing solubility issues with HR-2.
Caption: Troubleshooting Workflow for HR-2 Solubilization.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. biocat.com [biocat.com]
- 6. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 7. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
preventing off-target effects of HR-2 peptide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing off-target effects and addressing common issues encountered during experiments with HR-2 (Heptad Repeat 2) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HR-2 peptides as viral fusion inhibitors?
A1: HR-2 peptides are designed to competitively inhibit the entry of enveloped viruses (like HIV and coronaviruses) into host cells. Their mechanism of action is based on disrupting a critical conformational change in the viral fusion protein. During viral entry, the HR1 and HR2 domains of the viral spike protein associate to form a stable six-helix bundle (6-HB). This formation is essential as it brings the viral and cellular membranes into close proximity, facilitating membrane fusion. HR-2 peptides mimic the native HR2 domain and bind to the HR1 domain of the viral protein. This binding event physically obstructs the interaction between the virus's own HR1 and HR2 domains, thereby preventing the formation of the six-helix bundle and inhibiting membrane fusion.[1][2][3][4][5]
Q2: Are HR-2 peptides known to have significant off-target effects or cytotoxicity?
A2: Generally, HR-2 peptides are reported to have a favorable safety profile with low to no significant cytotoxicity at concentrations where they exhibit potent antiviral activity.[6][7] Studies on various HR-2 derived peptides have shown that they do not cause discernible cytotoxicity in cell lines commonly used for viral assays, such as HeLa, VeroE6, Huh-7, and A549 cells.[6][7] The high specificity for their viral HR1 target contributes to their low off-target activity.
Q3: My HR-2 peptide is showing low solubility. How can I improve it?
A3: Peptide solubility is largely determined by its amino acid composition. Peptides with a high proportion of hydrophobic residues can be challenging to dissolve in aqueous solutions. Here are some strategies to improve solubility:
-
pH Adjustment: The net charge of a peptide influences its solubility. Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the pI can increase solubility. For basic peptides (net positive charge), an acidic buffer can be used, while an alkaline buffer is suitable for acidic peptides (net negative charge).[6][8]
-
Use of Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide.[6][9] The peptide solution can then be slowly diluted with the aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).[6]
-
Sequence Modification: If solubility issues persist, consider redesigning the peptide. Incorporating more hydrophilic or charged amino acids can enhance aqueous solubility.[8][10]
Q4: I suspect my HR-2 peptide is aggregating. How can I detect and prevent this?
A4: Peptide aggregation can lead to loss of activity and inaccurate quantification.
-
Detection: Aggregation can sometimes be observed visually as cloudiness or precipitates in the solution.[11] Techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can be used to detect the presence of larger aggregates.
-
Prevention:
-
Proper Solubilization: Ensure the peptide is fully dissolved before use. Sonication can help break up small aggregates.[6]
-
Buffer Composition: The composition of your buffer can influence aggregation. Varying the salt concentration or adding small amounts of detergents (e.g., Tween-20) or arginine can help prevent aggregation.[12]
-
Storage: Store peptides lyophilized and in a desiccator. For peptides in solution, it is best to prepare fresh solutions for each experiment or to store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity of HR-2 Peptide in Viral Fusion Assay
| Possible Cause | Suggested Solution |
| Peptide Degradation | Ensure proper storage of the peptide (lyophilized at -20°C or -80°C). Prepare fresh solutions before each experiment. |
| Incorrect Peptide Concentration | Verify the peptide concentration. Perform amino acid analysis for precise quantification of the peptide stock. |
| Peptide Aggregation | Centrifuge the peptide solution to remove any precipitates before use. Consider the prevention strategies mentioned in FAQ Q4. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and cell density. |
| Viral Resistance | If applicable, sequence the viral target region (HR1) to check for mutations that might confer resistance to the HR-2 peptide.[2] |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper mixing of solutions. |
| Cellular Health and Density | Ensure cells are healthy and seeded at a consistent density across all wells. Passage number should be kept low. |
| Incomplete Peptide Solubilization | Ensure the peptide is fully dissolved and the solution is homogenous before adding it to the assay. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. |
Issue 3: Potential Non-Specific Effects Observed
| Possible Cause | Suggested Solution |
| Membrane Disruption at High Concentrations | Although generally non-toxic, at very high concentrations, the amphipathic nature of HR-2 peptides could potentially lead to non-specific interactions with cell membranes. |
| Action: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with your fusion assay to determine the concentration range where the peptide is non-toxic. | |
| Interference with Assay Components | The peptide may non-specifically interact with reporter molecules (e.g., luciferase) or other assay components. |
| Action: Run a control experiment where the peptide is added to the assay system in the absence of the viral fusion protein to check for any direct effects on the reporter signal. |
Data Presentation
Table 1: Inhibitory Activity of Various HR-2 Peptides against Viral Fusion
| Peptide Name | Target Virus | Assay Type | IC50 / EC50 | Reference |
| P6 (23-mer) | SARS-CoV | Cell-cell Fusion | 1.04 µM | [1] |
| HR2-18 | SARS-CoV | Pseudovirus Infectivity | 1.19 µM | [1] |
| 2019-nCoV-HR2P | SARS-CoV-2 | Cell-cell Fusion | 0.18 µM | [13] |
| EK1 | SARS-CoV-2 | Cell-cell Fusion | 0.32 µM | [13] |
| P40 | SARS-CoV-2 (WT) | Cell-cell Fusion | 1.46 nM | [14] |
| P40 | SARS-CoV-2 (WT) | Pseudovirus Infection | 3.57 µM | [14] |
| P36 | SARS-CoV-2 (D614G) | Pseudovirus Infection | 0.27 µM | [14] |
| T20 (Enfuvirtide) | HIV-1 | Cell-cell Fusion | ~100 pM | [15] |
| HR2P-M2 | MERS-CoV | Pseudovirus Infection | 0.6 - 1 µM | [16] |
| HR121 | HIV-1 | Virus-cell Fusion | 16.2 nM | [4] |
| HR212 | HIV-1 | Virus-cell Fusion | 2.8 nM | [4] |
Experimental Protocols
Protocol 1: Cell-Cell Fusion Inhibition Assay
This assay measures the ability of an HR-2 peptide to inhibit the fusion between two cell populations: "effector" cells expressing the viral spike protein and "target" cells expressing the viral receptor (e.g., ACE2 for SARS-CoV-2).
Materials:
-
Effector cells (e.g., 293T cells transfected to express viral spike protein and a reporter like GFP).
-
Target cells (e.g., Huh-7 or 293T cells expressing the viral receptor).
-
HR-2 peptide stock solution.
-
Cell culture medium.
-
96-well cell culture plates.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Preparation: Prepare serial dilutions of the HR-2 peptide in cell culture medium.
-
Peptide Incubation: Add the diluted peptide solutions to the wells containing the target cells. Include a "no peptide" control.
-
Co-culture: Add the effector cells to the wells containing the target cells and peptide.
-
Incubation: Incubate the co-culture for a defined period (e.g., 6-24 hours) at 37°C to allow for cell fusion.
-
Analysis: Observe and quantify the formation of syncytia (large, multi-nucleated cells resulting from fusion) using a fluorescence microscope. Alternatively, if a reporter system (e.g., luciferase) is used, lyse the cells and measure the reporter activity according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of fusion inhibition against the peptide concentration and calculate the IC50 value.
Protocol 2: Pseudovirus Neutralization Assay
This assay uses non-replicating viral particles (pseudoviruses) that carry the viral spike protein on their surface and a reporter gene (e.g., luciferase) in their genome. It measures the ability of the HR-2 peptide to block pseudovirus entry into receptor-expressing cells.
Materials:
-
Pseudovirus stock (e.g., lentiviral or VSV-based particles pseudotyped with the viral spike protein).
-
Target cells (e.g., HEK293T cells stably expressing the viral receptor).
-
HR-2 peptide stock solution.
-
Cell culture medium.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.[17][18]
-
Peptide and Virus Incubation: In a separate plate, mix serial dilutions of the HR-2 peptide with a fixed amount of pseudovirus. Incubate for 1 hour at 37°C.[16][18]
-
Infection: Transfer the peptide-virus mixtures to the wells containing the target cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.[17][18]
-
Lysis and Luminescence Reading: Remove the culture supernatant, lyse the cells, and add the luciferase substrate. Measure the luminescence using a luminometer.[17]
-
Data Analysis: Calculate the percentage of neutralization by comparing the luciferase signal in the peptide-treated wells to the "virus only" control. Plot the neutralization percentage against the peptide concentration to determine the IC50 value.[17]
Mandatory Visualizations
Caption: Mechanism of viral fusion inhibition by HR-2 peptides.
References
- 1. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronavirus Escape from Heptad Repeat 2 (HR2)-Derived Peptide Entry Inhibition as a Result of Mutations in the HR1 Domain of the Spike Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational design of highly potent HIV-1 fusion inhibitory proteins: Implication for developing antiviral therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jpt.com [jpt.com]
- 7. SARS-CoV-2 inhibitory activity of a short peptide derived from internal fusion peptide of S2 subunit of spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. News - How to increase the solubility of peptides? [gtpeptide.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Design and characterization of novel SARS-CoV-2 fusion inhibitors with N-terminally extended HR2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Combining a Fusion Inhibitory Peptide Targeting the MERS-CoV S2 Protein HR1 Domain and a Neutralizing Antibody Specific for the S1 Protein Receptor-Binding Domain (RBD) Showed Potent Synergism against Pseudotyped MERS-CoV with or without Mutations in RBD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
improving reproducibility of HR-2 peptide-induced degranulation
Welcome to the technical support center for HR-2 peptide-induced degranulation experiments. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals achieve reproducible and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during HR-2 peptide-induced degranulation assays.
Q1: Why am I observing high background or spontaneous degranulation in my negative controls?
A1: High background degranulation can be caused by several factors:
-
Cell Health: Mast cells are sensitive to their environment. Over-confluency, nutrient depletion, or excessive handling can lead to spontaneous degranulation. Ensure cells are healthy, in the logarithmic growth phase, and handled gently.
-
Reagent Quality: Contamination in media, buffers, or the HR-2 peptide stock can trigger mast cell activation. Use sterile, endotoxin-free reagents.
-
Mechanical Stress: Vigorous pipetting or centrifugation can cause mast cell activation. Handle cells gently and use low-speed centrifugation.
-
Temperature Fluctuations: Sudden changes in temperature can stress the cells. Ensure all reagents and equipment are at the appropriate temperature before use.
Q2: Why is there low or no degranulation signal upon stimulation with HR-2 peptide?
A2: A weak or absent signal can be due to several reasons:
-
Suboptimal Peptide Concentration: The concentration of HR-2 peptide is critical. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Low MRGPRX2 Expression: The target receptor for HR-2, MRGPRX2, can have varying expression levels depending on the mast cell type and culture conditions. Human mast cells generally have higher expression than rodent mast cells. For instance, human lung mast cells may not respond to MRGPRX2 agonists[1].
-
Peptide Quality: Ensure the HR-2 peptide is properly stored and has not undergone multiple freeze-thaw cycles, which can reduce its activity.
-
Incorrect Assay Buffer: The composition of the assay buffer is important. For example, the absence of calcium can significantly reduce degranulation[2].
-
Timing of Assay: The kinetics of degranulation can be rapid. Ensure you are measuring the response at the optimal time point after stimulation, which is often within 10-30 minutes[1][3].
Q3: I am seeing high variability between replicate wells and experiments. How can I improve reproducibility?
A3: High variability is a common challenge in mast cell assays. Here are some tips to improve reproducibility:
-
Consistent Cell Density: Ensure a consistent number of cells is seeded in each well.
-
Homogeneous Cell Suspension: Gently mix the cell suspension before seeding to ensure a uniform distribution of cells.
-
Automated Pipetting: If possible, use automated pipetting to minimize pipetting errors.
-
Strict Adherence to Protocol: Follow the experimental protocol consistently, paying close attention to incubation times, temperatures, and reagent concentrations.
-
Use of Positive and Negative Controls: Always include appropriate controls in every experiment to monitor assay performance. A potent MRGPRX2 agonist like substance P or compound 48/80 can serve as a positive control, while buffer alone serves as a negative control.
Q4: My dose-response curve for HR-2 peptide is not sigmoidal. What could be the issue?
A4: An abnormal dose-response curve can indicate several problems:
-
Peptide Solubility: At high concentrations, the HR-2 peptide may not be fully soluble, leading to a plateau or decrease in the response. Ensure the peptide is fully dissolved in the appropriate solvent.
-
Cell Viability: High concentrations of the peptide may be cytotoxic, leading to a decrease in the degranulation signal at the upper end of the dose-response curve. Perform a cell viability assay in parallel.
-
Incorrect Concentration Range: You may be working outside the dynamic range of the assay. Test a wider range of peptide concentrations.
Data Presentation
The following tables summarize quantitative data related to HR-2 peptide-induced degranulation to facilitate experimental design and data comparison.
Table 1: Recommended HR-2 Peptide Concentrations for Mast Cell Degranulation
| Cell Type | Peptide Concentration Range | Optimal Concentration (Approx.) | Reference |
| Rat Peritoneal Mast Cells | 1 - 50 µM | 10 - 30 µM | [4] |
| LAD2 Human Mast Cell Line | 1 - 10 µM | 2 µM | [3] |
| Primary Human Mast Cells | 0.1 - 10 µM | 1 - 5 µM |
Table 2: Expected Percentage of β-Hexosaminidase Release
| Cell Type | Stimulus | Concentration | % Release (Approx.) | Reference |
| LAD2 Cells | Substance P | 2 µM | ~30-40% | [3] |
| hCBMCs | IgE/anti-IgE | N/A | ~20-30% | [3] |
| LAD2 Cells | hBD3 | 1 µM | ~75% | [5] |
| CD34+ primary cells | hBD3 | 1 µM | ~35% | [5] |
Experimental Protocols
Protocol: β-Hexosaminidase Release Assay for Mast Cell Degranulation
This protocol details the measurement of β-hexosaminidase release, a common marker for mast cell degranulation.
Materials:
-
Mast cells (e.g., LAD2 cell line, primary human mast cells)
-
HR-2 Peptide
-
Tyrode's Buffer (or other suitable HEPES-based buffer)
-
p-NAG (p-Nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (for cell lysis and total release control)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest mast cells and wash with Tyrode's buffer.
-
Resuspend cells in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.
-
Seed 50 µL of the cell suspension (5 x 10^4 cells) into each well of a 96-well plate.
-
-
Stimulation:
-
Prepare serial dilutions of HR-2 peptide in Tyrode's buffer.
-
Add 50 µL of the HR-2 peptide dilutions to the respective wells.
-
For negative control (spontaneous release), add 50 µL of Tyrode's buffer.
-
For positive control (total release), add 50 µL of 0.5% Triton X-100.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of p-NAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Percent Degranulation:
-
% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
Mandatory Visualizations
Signaling Pathway of HR-2 Peptide-Induced Degranulation
Caption: HR-2 peptide signaling pathway in mast cells.
Experimental Workflow for β-Hexosaminidase Assay
Caption: Workflow for β-hexosaminidase degranulation assay.
References
- 1. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-defensins activate human mast cells via Mas-related Gene-X2 (MrgX2) - PMC [pmc.ncbi.nlm.nih.gov]
identifying sources of variability in HR-2 peptide assays
Welcome to the Technical Support Center for HR-2 Peptide Assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot sources of variability in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during HR-2 peptide assays, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing high variability between my replicate wells in my cell-cell fusion inhibition assay?
High variability between replicates can obscure the true effect of your HR-2 peptide. The source of this variability often lies in inconsistent assay setup and execution.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before seeding. Use calibrated multichannel pipettes and visually inspect plates after seeding to confirm even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each peptide dilution and sample transfer to avoid cross-contamination. When adding reagents, ensure the pipette tip is below the surface of the liquid to prevent bubbles.[1][2] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate reagents and affect cell viability. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data analysis.[3] |
| Incomplete Washing | Residual unbound peptides or reagents can interfere with the final signal. Ensure thorough but gentle washing steps. If using an automated plate washer, check that all ports are clean and dispensing evenly.[1][2] |
| Variations in Incubation Time/Temperature | Incubate all plates for the same duration and at the specified temperature. Avoid stacking plates in the incubator, as this can lead to temperature gradients. Use plate sealers to prevent evaporation during long incubations.[3][4] |
Logical Workflow for Troubleshooting High Replicate Variability:
Caption: Troubleshooting workflow for high replicate variability.
Q2: My HR-2 peptide shows lower inhibitory activity (higher IC50) than expected. What are the possible reasons?
A decrease in the expected potency of an HR-2 peptide can be attributed to issues with the peptide itself or the assay conditions.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Peptide Degradation | Peptides are susceptible to degradation by proteases, hydrolysis, and oxidation.[5][6][7] Store lyophilized peptides at -20°C or -80°C.[7] Reconstitute in appropriate, sterile buffers and aliquot to avoid multiple freeze-thaw cycles.[7] Consider using protease inhibitors in cell-based assays if enzymatic degradation is suspected. |
| Peptide Aggregation | Hydrophobic HR-2 peptides can aggregate, reducing the concentration of active monomeric peptide.[8] Visually inspect the reconstituted peptide solution for precipitation. Use solubility-enhancing agents or modify the buffer pH if necessary. Aggregation can be assessed using techniques like size-exclusion chromatography (SEC-HPLC).[9] |
| Inaccurate Peptide Quantification | Errors in weighing a hygroscopic lyophilized peptide or inaccurate determination of stock concentration will lead to incorrect final assay concentrations. Use a calibrated microbalance and allow the peptide to equilibrate to room temperature in a desiccator before weighing.[10] Consider using amino acid analysis for precise quantification of the peptide stock. |
| Suboptimal Assay Conditions | The pH, salt concentration, and presence of other molecules can affect peptide structure and activity. Ensure that the assay buffer conditions are optimal for HR-2 peptide folding and binding. |
| Incorrect Data Analysis | Ensure you are using the correct curve-fitting model (e.g., four-parameter logistic) to calculate the IC50 value. Verify that the positive and negative controls are behaving as expected. |
Q3: I am observing a high background signal in my fluorescence polarization (FP) binding assay. What could be the cause?
A high background in an FP assay can mask the specific binding signal, leading to a poor assay window and inaccurate binding affinity measurements.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Tracer | The fluorescently labeled peptide (tracer) may be binding to the wells of the microplate or other proteins in the buffer. Use non-binding surface plates. Include a carrier protein like BSA in the buffer, but ensure it doesn't bind the tracer itself.[11] |
| Impure Fluorescent Tracer | Unconjugated free dye in the tracer solution will contribute to a high background of low polarization. Purify the labeled peptide using HPLC or other chromatographic methods to remove free dye.[1][11] |
| Light Scattering | Precipitated peptide or other components in the well can scatter light, increasing the measured polarization. Centrifuge samples before adding them to the plate. Ensure all components are fully dissolved in the assay buffer.[11] |
| Autofluorescence of Compounds | If screening a compound library, some compounds may be intrinsically fluorescent at the excitation and emission wavelengths used. Pre-screen compounds for autofluorescence and subtract this background signal. |
| High Tracer Concentration | Using too high a concentration of the fluorescently-labeled HR-2 peptide can lead to a high background signal. Titrate the tracer to find the lowest concentration that gives a robust signal-to-noise ratio. |
Experimental Protocols
HR-2 Peptide Cell-Cell Fusion Inhibition Assay
This protocol is a generalized method for assessing the ability of an HR-2 peptide to inhibit viral spike protein-mediated cell-cell fusion, a key step in viral entry.
Methodology:
-
Cell Culture:
-
Transfection (Effector Cells):
-
Seed effector cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with a plasmid encoding the viral spike protein (e.g., HIV-1 Env or SARS-CoV-2 Spike) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Setup:
-
Prepare serial dilutions of the HR-2 peptide in the appropriate cell culture medium.
-
In a 96-well white, clear-bottom plate, mix the peptide dilutions with the transfected effector cells.
-
Add the target cells to the wells. The final mixture should contain effector cells, target cells, and the HR-2 peptide at various concentrations.[14]
-
Include controls: cells only (negative control) and cells with no peptide (positive control).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours to allow for cell-cell fusion.
-
-
Signal Detection:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from the negative control wells.
-
Normalize the data to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the peptide concentration.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.[5]
-
Experimental Workflow for Cell-Cell Fusion Assay:
Caption: Workflow for an HR-2 peptide cell-cell fusion inhibition assay.
Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive binding assay to measure the affinity of an HR-2 peptide for its HR-1 target using fluorescence polarization.
Methodology:
-
Reagent Preparation:
-
Fluorescent Tracer: Prepare a fluorescently labeled HR-2 peptide (e.g., with FITC or TAMRA). The tracer concentration should be low (nM range) and below the Kd of the interaction.[6]
-
HR-1 Target Protein: Prepare a purified, soluble HR-1 target protein.
-
Test Peptide: Prepare serial dilutions of the unlabeled HR-2 peptide.
-
Assay Buffer: A suitable buffer (e.g., PBS with 0.01% Tween-20) to minimize non-specific binding.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the HR-1 target protein at a constant concentration (typically around the Kd of the tracer).
-
Add the serial dilutions of the unlabeled test peptide.
-
Add the fluorescent tracer at a constant, low concentration.
-
Include controls: tracer only (low polarization), and tracer + HR-1 protein (high polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.[1]
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters.[3]
-
-
Data Analysis:
-
The unlabeled peptide will compete with the fluorescent tracer for binding to the HR-1 protein, causing a decrease in the FP signal.
-
Plot the mP values against the logarithm of the unlabeled peptide concentration.
-
Calculate the IC50 value, which is the concentration of unlabeled peptide required to displace 50% of the bound tracer.
-
Signaling Pathway for FP Competitive Binding Assay:
Caption: Principle of a competitive fluorescence polarization assay.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various HR-2 derived peptides against different viruses as reported in the literature. These values can serve as a benchmark for researchers developing new fusion inhibitors.
Table 1: Inhibitory Activity of HR-2 Peptides against Coronaviruses
| Peptide | Target Virus | Assay Type | IC50 (µM) | Reference |
| 229E-HR2P | HCoV-229E | Cell-Cell Fusion | 0.3 | [5][10] |
| 229E-HR2P | HCoV-229E (live virus) | CPE-based | 1.7 | [5] |
| P6 (23-mer) | SARS-CoV | Cell-Cell Fusion | 1.04 | [15] |
| P36 | SARS-CoV-2 (D614G PsV) | Pseudovirus Infection | 0.27 | [14] |
| P40 | SARS-CoV-2 (D614G PsV) | Pseudovirus Infection | 0.13 | [14] |
| P42 | SARS-CoV-2 (D614G PsV) | Pseudovirus Infection | 0.23 | [14] |
| longHR2_42 | SARS-CoV-2 | Cell-Cell Fusion | 0.0013 | [2] |
| shortHR2 | SARS-CoV-2 | Cell-Cell Fusion | 0.263 | [2] |
Table 2: Inhibitory Activity of HR-2 Peptides against HIV-1
| Peptide | Target Virus | Assay Type | EC50 (nM) | Reference |
| PEG2kC34 | HIV-1 (NL4-3) | Pseudovirus Infection | ~4-5 | [12] |
| PEG5kC34 | HIV-1 (NL4-3) | Pseudovirus Infection | ~4-5 | [12] |
| PEG2kC34 | HIV-1 (Clinical Isolates) | Pseudovirus Infection | ~26 (mean) | [12] |
| PEG5kC34 | HIV-1 (Clinical Isolates) | Pseudovirus Infection | ~32 (mean) | [12] |
| PEG2kC34 | HIV-1 Env | Cell-Cell Fusion | ~36 | [12] |
| PEG5kC34 | HIV-1 Env | Cell-Cell Fusion | ~36 | [12] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Design and characterization of novel SARS-CoV-2 fusion inhibitors with N-terminally extended HR2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HR-2 Peptide Stimulation of RBL-2H3 Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing the HR-2 peptide to stimulate RBL-2H3 mast cells.
I. Troubleshooting Guide
This guide addresses common issues encountered during HR-2 peptide stimulation of RBL-2H3 cells.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Degranulation Response | 1. HR-2 Peptide Issues: - Incorrect peptide concentration. - Peptide degradation. - Poor peptide solubility.2. Cell Health: - RBL-2H3 cells are unhealthy or have a low passage number. - Cell density is too low or too high.3. Assay Conditions: - Inappropriate buffer composition (e.g., incorrect pH, lack of cations). - Insufficient incubation time with HR-2 peptide. | 1. HR-2 Peptide: - Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 - 10 µM). - Aliquot the peptide upon receipt and store at -20°C or lower to avoid repeated freeze-thaw cycles. - Ensure the peptide is fully dissolved in an appropriate solvent (e.g., sterile water or buffer) before adding to the cells.2. Cell Health: - Use RBL-2H3 cells at a consistent and optimal passage number. - Ensure cells are seeded at a density that results in a confluent monolayer on the day of the experiment.3. Assay Conditions: - Use a buffered salt solution (e.g., Tyrode's buffer) at pH 7.4 for the stimulation. - Optimize the incubation time with HR-2 peptide (e.g., 15-60 minutes). |
| High Background Degranulation (Spontaneous Release) | 1. Cell Handling: - Over-trypsinization during cell passaging. - Mechanical stress on cells during washing steps.2. Cell Health: - Cells are overgrown or unhealthy.3. Contamination: - Bacterial or mycoplasma contamination. | 1. Cell Handling: - Use a gentle enzyme like Accutase for cell detachment and avoid prolonged incubation. - Perform washing steps gently by adding solutions to the side of the well.2. Cell Health: - Do not allow cells to become over-confluent before the experiment.3. Contamination: - Regularly test for mycoplasma contamination. |
| Inconsistent Results Between Experiments | 1. Reagent Variability: - Inconsistent HR-2 peptide concentration due to pipetting errors or degradation. - Variation in buffer preparation.2. Cell Variability: - Use of cells at different passage numbers. - Inconsistent cell seeding density.3. Assay Timing: - Variations in incubation times. | 1. Reagent Variability: - Prepare a fresh stock of HR-2 peptide for each experiment or use single-use aliquots. - Prepare buffers fresh and verify the pH before each experiment.2. Cell Variability: - Maintain a consistent cell culture schedule and use cells within a defined passage number range. - Use a cell counter to ensure consistent seeding density.3. Assay Timing: - Use a timer for all incubation steps. |
| Cell Death or Cytotoxicity | 1. HR-2 Peptide Concentration: - High concentrations of HR-2 peptide may be cytotoxic. Hornet venom, the source of HR-2, can be cytotoxic at high concentrations[1].2. Contamination: - Contamination of peptide stock or cell culture. | 1. HR-2 Peptide Concentration: - Perform a cell viability assay (e.g., LDH assay or Trypan Blue exclusion) in parallel with the degranulation assay to determine the cytotoxic concentration of the HR-2 peptide. - Use a concentration of HR-2 peptide that induces degranulation without significant cytotoxicity.2. Contamination: - Ensure all reagents and cell cultures are sterile. |
II. Frequently Asked Questions (FAQs)
Q1: What is the HR-2 peptide and where does it come from?
A1: HR-2 (Mast Cell Degranulating Peptide HR-2) is a 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. It is known to be a potent secretagogue for mast cells, inducing the release of histamine and other inflammatory mediators[2][3].
Q2: What is the mechanism of action of HR-2 peptide on RBL-2H3 cells?
A2: The precise receptor for HR-2 on RBL-2H3 cells has not been definitively identified. However, it is hypothesized that HR-2, like other basic peptides, activates mast cells through a G protein-coupled receptor (GPCR)[4][5]. This activation leads to an increase in intracellular calcium, a critical step for degranulation. Some studies suggest that mast cell degranulating peptides may interact with and inhibit the binding of IgE to its high-affinity receptor (FcεRI) on RBL-2H3 cells, indicating a potential overlap or interaction with this signaling pathway[6].
Q3: What are the expected quantitative results for HR-2 peptide-induced degranulation?
A3: The extent of degranulation is dose-dependent. Below is a table with representative data for a typical β-hexosaminidase release assay. Note that these values are for illustrative purposes and the actual results may vary depending on experimental conditions.
| HR-2 Peptide Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) |
| 0 (Spontaneous Release) | 5.2 ± 1.5 |
| 0.1 | 15.8 ± 2.1 |
| 0.5 | 35.4 ± 3.8 |
| 1.0 | 58.9 ± 4.5 |
| 5.0 | 75.3 ± 5.2 |
| 10.0 | 82.1 ± 4.9 |
| Triton X-100 (Maximum Release) | 100.0 ± 0.0 |
Q4: Can I use other methods to measure degranulation besides the β-hexosaminidase assay?
A4: Yes, other methods can be used to measure mast cell degranulation, such as histamine release assays (ELISA), or by measuring the release of other granule components like tryptase. Calcium imaging can also be used to measure the increase in intracellular calcium, which is an early event in the degranulation cascade.
III. Experimental Protocols
A. RBL-2H3 Cell Culture and Maintenance
-
Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a gentle enzyme such as Accutase. Split the cells at a ratio of 1:4 to 1:6.
B. Protocol for β-Hexosaminidase Release Assay
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of degranulation.
-
Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.
-
Washing: The next day, gently wash the adherent cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4).
-
Stimulation: Add 200 µL of Tyrode's buffer containing various concentrations of HR-2 peptide (e.g., 0.1 to 10 µM) to each well. For controls, use buffer alone for spontaneous release and 0.1% Triton X-100 for maximum release.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Substrate Addition: Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well of the 96-well plate containing the supernatant.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop Reaction: Add 200 µL of stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0) to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
C. Protocol for Calcium Imaging
This protocol allows for the visualization of intracellular calcium mobilization upon HR-2 peptide stimulation.
-
Cell Seeding: Seed RBL-2H3 cells on glass-bottom dishes suitable for microscopy and culture overnight.
-
Dye Loading: Wash the cells with Tyrode's buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in Tyrode's buffer for 30-45 minutes at 37°C, according to the manufacturer's instructions.
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove excess dye.
-
Imaging: Mount the dish on a fluorescence microscope equipped with an imaging system.
-
Baseline Measurement: Acquire a baseline fluorescence reading for 1-2 minutes before adding the stimulus.
-
Stimulation: Add HR-2 peptide at the desired concentration to the dish while continuously recording the fluorescence.
-
Data Analysis: Analyze the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
IV. Visualizations
A. Experimental Workflow for β-Hexosaminidase Assay
Caption: Workflow for the β-hexosaminidase degranulation assay.
B. Proposed Signaling Pathway for HR-2 Peptide in RBL-2H3 Cells
References
- 1. Mast cell activation by hornet (Vespa orientalis) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. The role of G protein-coupled receptors in mast cell activation by antimicrobial peptides: is there a connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast cell degranulating peptide binds to RBL-2H3 mast cell receptors and inhibits IgE binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Mast Cell Degranulating Peptide HR-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mast Cell Degranulating Peptide HR-2 from the venom of the giant hornet Vespa orientalis. The focus is on minimizing its cytotoxic effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis. Its primary biological function is to degranulate mast cells, leading to the release of histamine and other inflammatory mediators.[1][2]
Q2: How does HR-2 induce mast cell degranulation?
While the specific receptor for HR-2 has not been definitively identified in the literature, it is known that similar cationic and amphipathic peptides activate mast cells through the Mas-related G-protein coupled receptor X2 (MRGPRX2).[3][4] This interaction initiates a signaling cascade involving G-proteins, leading to calcium mobilization and ultimately, the release of granular contents.[5]
Q3: What are the typical signs of HR-2 induced cytotoxicity in cell culture?
Signs of cytotoxicity can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
Increased membrane permeability, which can be measured by assays like LDH release.
-
Induction of apoptosis or necrosis.
-
Hemolysis, if working with whole blood or co-culture systems containing red blood cells. A related peptide from the same venom, HR-1, has been shown to cause erythrocyte hemolysis at higher concentrations.[6]
Q4: At what concentration does HR-2 become cytotoxic?
The cytotoxic concentration of HR-2 can vary depending on the cell type and experimental conditions. For the related peptide HR-1, histamine release is observed at concentrations of 2-20 µg/mL, while non-selective cytotoxic effects are seen at 50-100 µg/mL.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| High levels of cell death observed even at low HR-2 concentrations. | The cell line is particularly sensitive to HR-2. | Perform a dose-response experiment starting from a very low concentration range to determine the EC50 for degranulation and the CC50 for cytotoxicity. |
| The final solvent concentration (e.g., DMSO) is too high. | Ensure the final solvent concentration is below 0.1% (v/v) in the cell culture medium. Prepare intermediate dilutions of the peptide stock to minimize the volume of solvent added. | |
| Peptide solution instability. | Prepare fresh dilutions of HR-2 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inconsistent degranulation results between experiments. | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to reach a similar confluency or growth phase before adding HR-2. |
| Inaccurate peptide concentration. | Verify the concentration of your HR-2 stock solution. If possible, use a peptide quantification assay. | |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| Difficulty in distinguishing between degranulation and cytotoxicity. | Overlapping concentration ranges for the two effects. | Use a time-course experiment to differentiate the kinetics of degranulation (typically rapid) from cytotoxicity (may be delayed). |
| The chosen assay measures a late-stage cytotoxic event. | Employ assays that can distinguish between different modes of cell death, such as Annexin V/PI staining to differentiate apoptosis from necrosis. |
Strategies to Minimize HR-2 Cytotoxicity
While specific modifications to the HR-2 peptide to reduce cytotoxicity have not been extensively documented, general principles for reducing peptide toxicity can be applied. These strategies should be empirically tested for their impact on both cytotoxicity and the degranulating activity of HR-2.
| Strategy | Description | Considerations |
| Formulation with Excipients | Encapsulating HR-2 in liposomes or nanoparticles can control its release and reduce direct exposure to cells. | May alter the peptide's bioavailability and efficacy. Requires additional formulation development. |
| Structural Modification | Modifying the peptide sequence to reduce its net positive charge or amphipathicity can decrease its membrane-disrupting potential. This could involve substituting key amino acids. | May impact the peptide's primary biological activity (mast cell degranulation). Requires peptide synthesis and medicinal chemistry expertise. |
| Co-administration with Protective Agents | Using agents that protect cells from specific cytotoxic pathways, such as antioxidants for oxidative stress-induced cell death. | The protective agent should not interfere with the intended biological effect of HR-2. |
| Optimization of Experimental Conditions | Lowering the concentration of HR-2 and increasing the incubation time may allow for degranulation with minimal cytotoxicity. | Requires careful optimization to find a balance between the desired effect and cell viability. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of HR-2 using MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Target cells (e.g., RBL-2H3 mast cell line)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of HR-2 in complete culture medium. Remove the old medium from the wells and add the HR-2 dilutions. Include an untreated control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cells (e.g., LAD2 human mast cell line)
-
Tyrode's buffer or HEPES buffer
-
HR-2 peptide
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Preparation: Wash mast cells with buffer and resuspend to the desired concentration.
-
Peptide Stimulation: Aliquot cells into a 96-well plate. Add different concentrations of HR-2 and control solutions. For total release, add Triton X-100 to a set of control wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the degranulation reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Enzyme Reaction: In a new 96-well plate, mix the supernatant with the pNAG substrate solution.
-
Incubation: Incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
Signaling Pathways and Experimental Workflows
HR-2 Induced Mast Cell Degranulation Signaling Pathway
The following diagram illustrates the putative signaling pathway for mast cell degranulation induced by cationic peptides like HR-2 via the MRGPRX2 receptor.
Caption: Putative MRGPRX2 signaling pathway for HR-2.
Experimental Workflow for Assessing HR-2 Cytotoxicity and Degranulation
This workflow outlines the steps to concurrently evaluate the degranulating activity and cytotoxicity of HR-2.
Caption: Workflow for HR-2 activity and toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-mediated mast cell activation: ligand similarities for receptor recognition and protease-induced regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HR-2 Peptide Activity: A Comparative Guide to Mast Cell Degranulation Assays
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide for validating the activity of the mast cell degranulating peptide, HR-2. This publication provides a detailed comparison of the widely used beta-hexosaminidase assay with alternative methods, supported by experimental protocols and data presentation formats, to assist in the accurate assessment of HR-2 peptide's biological function.
Introduction to HR-2 Peptide and Mast Cell Degranulation
The HR-2 peptide, a component of hornet venom, is a potent mast cell activator.[1][2] Mast cells are critical players in the inflammatory and allergic response, releasing a variety of mediators upon activation through a process called degranulation. The quantification of this degranulation is a key method for assessing the activity of compounds like the HR-2 peptide.
The beta-hexosaminidase assay is a common, simple, and cost-effective method to measure mast cell degranulation.[3] This enzyme is stored in mast cell granules and is released along with histamine and other inflammatory mediators upon cell activation.[4][5] By measuring the enzymatic activity of beta-hexosaminidase in the cell supernatant, researchers can quantify the extent of degranulation.
This guide provides a detailed protocol for the beta-hexosaminidase assay and compares it with other common techniques used to validate HR-2 peptide activity, offering insights into the strengths and limitations of each approach.
Experimental Protocols
Beta-Hexosaminidase Release Assay
This colorimetric or fluorometric assay measures the activity of the granular enzyme beta-hexosaminidase released from activated mast cells.
Principle: Beta-hexosaminidase cleaves a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide), producing a colored or fluorescent product that can be quantified spectrophotometrically. The amount of product is directly proportional to the extent of degranulation.
Detailed Protocol:
-
Cell Culture:
-
Sensitization (for IgE-mediated activation, if applicable):
-
For studies involving IgE-dependent activation, sensitize the cells with anti-DNP IgE overnight.[1] Note: For direct activators like HR-2 peptide, this step is not necessary.
-
-
Cell Washing:
-
Gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer or HEPES buffer) to remove media and non-adherent cells.[6]
-
-
Stimulation with HR-2 Peptide:
-
Prepare serial dilutions of the HR-2 peptide in the assay buffer.
-
Add the HR-2 peptide dilutions to the respective wells. Include a negative control (buffer only) and a positive control for maximum degranulation (e.g., 0.1% Triton X-100 to lyse the cells).
-
Incubate for 30-60 minutes at 37°C.[4]
-
-
Collection of Supernatant:
-
Centrifuge the plate at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released beta-hexosaminidase.
-
-
Enzymatic Reaction:
-
Stopping the Reaction:
-
Add a stop solution (e.g., glycine buffer, pH 10.7) to each well.[3]
-
-
Data Acquisition:
-
Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.
-
-
Calculation of Percent Release:
-
The percentage of beta-hexosaminidase release is calculated as: % Release = [(Sample - Blank) / (Total Lysis - Blank)] x 100
-
Alternative Assays for Mast Cell Degranulation
a) Histamine Release Assay:
-
Principle: Measures the amount of histamine, a primary mediator in mast cell granules, released into the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Protocol Summary: Similar to the beta-hexosaminidase assay in terms of cell culture and stimulation. The supernatant is collected and analyzed using a commercial histamine ELISA kit according to the manufacturer's instructions.
b) Flow Cytometry for CD63 Expression:
-
Principle: CD63 is a protein located on the membrane of intracellular granules. Upon degranulation, these granules fuse with the plasma membrane, exposing CD63 on the cell surface. The level of surface CD63 can be quantified by flow cytometry using a fluorescently labeled anti-CD63 antibody.
-
Protocol Summary: After stimulation with HR-2 peptide, cells are stained with a fluorescently labeled anti-CD63 antibody and analyzed by flow cytometry. The increase in the percentage of CD63-positive cells or the mean fluorescence intensity corresponds to the degree of degranulation.
c) Tryptase Activity Assay:
-
Principle: Tryptase is another major enzyme stored in mast cell granules. Its enzymatic activity in the supernatant can be measured using a specific substrate that releases a chromophore upon cleavage.
-
Protocol Summary: The procedure is analogous to the beta-hexosaminidase assay, but a tryptase-specific substrate and corresponding buffers are used. The absorbance of the cleaved chromophore is measured to determine tryptase activity.
Data Presentation: Comparing HR-2 Peptide Activity
| HR-2 Peptide Concentration (µM) | % Beta-Hexosaminidase Release (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 0.5 | 35.4 ± 4.1 |
| 1.0 | 58.7 ± 5.3 |
| 5.0 | 85.2 ± 6.8 |
| 10.0 (Total Lysis) | 100.0 ± 0.0 |
EC50 (Illustrative): Approximately 0.7 µM
Comparison of Degranulation Assays
| Assay | Principle | Advantages | Disadvantages |
| Beta-Hexosaminidase Assay | Enzymatic activity of a granular enzyme | Simple, cost-effective, high-throughput, reliable.[3] | Indirect measure of degranulation, potential for substrate interference. |
| Histamine Release Assay | Immunoassay for a primary mediator | Direct and specific measurement of histamine. | More expensive and time-consuming than the beta-hexosaminidase assay. |
| Flow Cytometry (CD63) | Surface expression of a granular membrane protein | Single-cell analysis, provides population distribution data. | Requires a flow cytometer, more complex protocol, can be lower throughput. |
| Tryptase Activity Assay | Enzymatic activity of a mast cell-specific protease | Tryptase is more specific to mast cells than beta-hexosaminidase. | Can be more expensive than the beta-hexosaminidase assay. |
Visualizing the Experimental Workflow and Signaling Pathway
Conclusion
The beta-hexosaminidase assay remains a robust and accessible method for the initial validation and screening of mast cell degranulating agents like the HR-2 peptide. Its simplicity and high-throughput nature make it an excellent choice for dose-response studies. For more detailed mechanistic insights or confirmation of activity, complementary assays such as histamine release, flow cytometry for CD63, or tryptase activity measurement can provide valuable, specific data. The choice of assay will ultimately depend on the specific research question, available resources, and the desired level of detail. This guide provides the necessary framework for researchers to make informed decisions when validating the activity of HR-2 and similar peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. The tetraspanin CD63 is required for efficient IgE-mediated mast cell degranulation and anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mast Cell Degranulating Agents: HR-2 Peptide vs. Compound 48/80
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used mast cell degranulating agents: the naturally derived peptide HR-2 and the synthetic polymer compound 48/80. This document aims to offer an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction
Mast cell degranulation is a critical process in allergic and inflammatory responses, characterized by the release of potent mediators such as histamine and proteases. Understanding the mechanisms of mast cell activation is paramount for the development of therapeutics for a range of diseases. Mast Cell Degranulating Peptide HR-2, isolated from the venom of the giant hornet Vespa orientalis, and the synthetic compound 48/80 are two agents frequently employed to induce mast cell degranulation in experimental settings.[1][2] While both substances trigger this physiological response, they differ significantly in their chemical nature, mechanism of action, and specificity.
This compound is a 14-amino acid linear peptide.[1][3] Like other mast cell degranulating peptides, it is a potent secretagogue.[3]
Compound 48/80 is a synthetic polymer created by the condensation of N-methyl-p-methoxyphenethylamine with formaldehyde.[2] It is a classic and widely utilized tool for inducing non-IgE-mediated mast cell degranulation.[2][4]
Performance Comparison: Potency and Mechanism of Action
A key differentiator between HR-2 (and related peptides) and compound 48/80 is their interaction with the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6] This receptor is now recognized as a major player in non-IgE-mediated mast cell activation by a variety of cationic molecules, including peptides and certain drugs.[5][6]
Experimental data from a study utilizing a CHO-K1 cell line engineered to express MRGPRX2 provides a quantitative comparison of the potency of a mast cell degranulating peptide (MCDP) and compound 48/80 in activating this receptor. The results, measuring calcium mobilization as an indicator of receptor activation, are summarized below.
| Compound | EC50 (µM) for MRGPRX2 Activation (Ca²⁺ Endpoint) |
| Mast Cell Degranulating Peptide (MCDP) | 0.3 |
| Compound 48/80 | 1.0 |
Caption: Comparative potency of MCDP and Compound 48/80 on MRGPRX2.
This data indicates that the mast cell degranulating peptide is more potent in activating the MRGPRX2 receptor than compound 48/80, as evidenced by its lower EC50 value.
Signaling Pathways
The activation of MRGPRX2 by both HR-2 and compound 48/80 initiates a downstream signaling cascade within the mast cell, culminating in degranulation. This process is primarily mediated through the activation of Gαi and Gαq proteins, leading to the mobilization of intracellular calcium.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. thestacks.org [thestacks.org]
- 3. cpcscientific.com [cpcscientific.com]
- 4. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HR-2 and Bee Venom MCD Peptides: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the HR-2 peptide, isolated from the venom of the oriental hornet (Vespa orientalis), and the Mast Cell Degranulating (MCD) peptide, a well-characterized component of bee venom (Apis mellifera). The focus is on their respective efficacies in mast cell degranulation and anti-inflammatory activities, supported by available experimental data.
Overview of Peptides
HR-2 Peptide is a 14-amino acid linear peptide found in the venom of the giant hornet, Vespa orientalis.[1][2] Its primary described biological function is the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[3]
Bee Venom Mast Cell Degranulating (MCD) Peptide , also known as peptide 401, is a 22-amino acid peptide from honeybee venom.[4] It exhibits a notable dual functionality: at low concentrations, it is a potent inducer of mast cell degranulation, while at higher concentrations, it demonstrates significant anti-inflammatory properties.[4][5]
Comparative Efficacy
Mast Cell Degranulation
| Peptide | Source Organism | Concentration for Mast Cell Degranulation |
| HR-2 Peptide | Vespa orientalis | 2-20 µg/mL (in rat mast cells)[3] |
| Bee Venom MCD Peptide | Apis mellifera | < 0.1 mg/mL (induces histamine release)[4] |
Note: The concentrations are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Anti-inflammatory Activity
Quantitative data on the anti-inflammatory activity of the HR-2 peptide is currently lacking. In contrast, the anti-inflammatory properties of bee venom MCD peptide have been documented.
| Peptide | Experimental Model | Efficacy |
| HR-2 Peptide | Not Reported | Not Reported |
| Bee Venom MCD Peptide | Carrageenan-induced edema in rats | 87% inhibition of edema at a dose of 1 mg/kg.[6] |
Experimental Protocols
Mast Cell Degranulation Assay (Histamine Release)
This protocol is a generalized representation based on common methodologies for assessing mast cell degranulation.
Objective: To quantify the amount of histamine released from mast cells upon stimulation with HR-2 peptide or bee venom MCD peptide.
Materials:
-
Rat peritoneal mast cells
-
Tyrode's buffer (pH 7.2)
-
HR-2 peptide and Bee Venom MCD peptide standards
-
Compound 48/80 (positive control)
-
o-phthaldialdehyde (OPT)
-
Perchloric acid
-
NaOH
-
Spectrofluorometer
Procedure:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats by lavage of the peritoneal cavity with a suitable buffer.[7] Purify the mast cells using a density gradient centrifugation method.
-
Cell Stimulation: Resuspend the purified mast cells in Tyrode's buffer. Incubate the cells with varying concentrations of the test peptides (HR-2 or MCD peptide) or compound 48/80 for 15-30 minutes at 37°C.[7]
-
Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Histamine Measurement:
-
Collect the supernatant containing the released histamine.
-
Lyse the cell pellet to determine the residual histamine content.
-
To measure histamine, add perchloric acid to the samples to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add NaOH and OPT to the supernatant.
-
After incubation, add sulfuric acid to stabilize the fluorescent product.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[8]
-
-
Calculation: Express the histamine release as a percentage of the total histamine content (released + residual).
Carrageenan-Induced Paw Edema Assay
This protocol is a generalized method for assessing in vivo anti-inflammatory activity.
Objective: To evaluate the ability of a test peptide to reduce acute inflammation in a rat model.
Materials:
-
Sprague-Dawley rats
-
1% Carrageenan solution in saline
-
Test peptide (e.g., Bee Venom MCD peptide) solution
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Peptide Administration: Administer the test peptide (e.g., MCD peptide at a specific dose like 1 mg/kg) or vehicle control to the rats, typically via intraperitoneal or subcutaneous injection.[6]
-
Induction of Inflammation: After a set period (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the peptide-treated groups compared to the control group.
Signaling Pathways
Bee Venom MCD Peptide: Dual Action Mechanism
At low concentrations, MCD peptide triggers mast cell degranulation. The proposed mechanism involves an increase in intracellular calcium concentration.[4] At higher concentrations, it exhibits anti-inflammatory effects, which are believed to be linked to its initial mast cell degranulating activity.[10]
HR-2 Peptide: Mast Cell Degranulation
The precise signaling pathway for HR-2 peptide-induced mast cell degranulation has not been fully elucidated. However, it is known to directly stimulate mast cells to release their granular contents.
Conclusion
Both HR-2 peptide and bee venom MCD peptide are potent mast cell degranulating agents. The MCD peptide from bee venom has the additional, well-documented characteristic of exerting anti-inflammatory effects at higher concentrations. The lack of direct comparative studies necessitates that the presented data be interpreted with caution. Further research is required to directly compare the efficacy and elucidate the detailed mechanisms of action of these two peptides, which could inform their potential therapeutic applications.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bee Venom: An Updating Review of Its Bioactive Molecules and Its Health Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Basic peptides in bee venom, VI. Structure-activity studies on the anti-inflammatory effects of derivatives and fragments of the MCD-peptide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine and TNF-α release by rat peritoneal mast cells stimulated with Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 10. Anti-inflammatory activity of bee venom peptide 401 (mast cell degranulating peptide) and compound 48/80 results from mast cell degranulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Antibodies Against HR-2 Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of antibodies targeting the Heptad Repeat 2 (HR-2) peptide, a critical component in the fusion machinery of various viruses, most notably coronaviruses. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid in the development of therapeutic and diagnostic antibodies.
Introduction to the HR-2 Peptide
The HR-2 peptide is a highly conserved region within the S2 subunit of viral spike proteins, such as that of SARS-CoV-2. Following the binding of the S1 subunit to a host cell receptor, a conformational change exposes the HR1 and HR-2 domains. The interaction between HR1 and HR-2 is essential for the formation of a six-helix bundle, a structure that drives the fusion of the viral and host cell membranes, allowing for viral entry.[1][2] Due to its conserved nature, the HR-2 peptide is an attractive target for broadly neutralizing antibodies.
Cross-Reactivity of Anti-HR-2 Antibodies
Studies have demonstrated that antibodies elicited in response to SARS-CoV-2 infection can exhibit cross-reactivity with the HR-2 regions of other coronaviruses.[3][4][5] This cross-reactivity is attributed to the high degree of sequence similarity in the HR-2 domain across different coronaviruses.[3] Research indicates that pre-existing immunity to endemic human coronaviruses (HCoVs) may prime the immune system to produce antibodies that cross-react with the HR-2 epitope of SARS-CoV-2.[4][5]
Quantitative Comparison of Antibody Performance
The following table summarizes the cross-reactivity and inhibitory potential of various antibodies and peptides targeting the HR-2 region.
| Antibody/Peptide | Target Virus | Assay Type | Key Findings | Reference |
| P6 (23-mer HR-2 peptide) | SARS-CoV | Fusion Inhibition Assay | Minimal HR-2 peptide that blocks SARS-CoV fusion with an IC50 of 1.04 ± 0.22 μM. | [1] |
| S2-78 peptide-induced Abs | Multiple Coronaviruses | Peptide Array | Immunization with this conserved SARS-CoV-2 S2 peptide elicited cross-reactive antibodies to multiple coronaviruses in mice. | [3] |
| Convalescent Donor Abs | SARS-CoV-2 & Beta-coronavirus 1 | Peptide Array | Strong cross-reactivity observed between SARS-CoV-2 HR-2 and the homologous region of Betacoronavirus 1 (e.g., hCoV-OC43). | [4][5] |
| HR-2-Leu Peptide | JSRV | Cell-Cell Fusion Assay | Inhibited JSRV Env-mediated syncytia formation and cell-cell fusion. | [6] |
| HR-2-Val Peptide | JSRV | Cell-Cell Fusion Assay | As effective as the HR-2-Leu peptide in inhibiting membrane fusion activities. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide Reactivity
This protocol is adapted from standard peptide ELISA protocols.[7][8][9][10]
-
Coating: Coat 96-well microtiter plates with 100 µl of 1 µM synthetic HR-2 peptide in carbonate buffer (15 mM Na2CO3, 35 mM NaHCO3, pH 9.6) and incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with 200 µl/well of wash buffer (1X PBS with 0.05% Tween-20).[7]
-
Blocking: Block non-specific binding sites with 200 µl/well of blocking buffer (e.g., 10 mg/ml BSA in PBST) for 1 hour at 37°C.[7]
-
Primary Antibody Incubation: Add 100 µl of diluted primary antibody (e.g., patient serum or monoclonal antibody) in antibody dilution buffer (e.g., 3% BSA in PBST) to each well and incubate for 1 hour at 37°C.[7]
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µl of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in antibody dilution buffer and incubate for 30 minutes at room temperature.[7]
-
Washing: Repeat the washing step.
-
Detection: Add 100 µl of a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.[11]
2. Western Blot for Protein Specificity
This protocol is a general guideline for Western blotting.[12][13][14]
-
Sample Preparation: Prepare viral lysates or purified spike proteins and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HR-2 antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12][14]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[14]
3. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics of antibodies to the HR-2 peptide.[15][16][17][18][19]
-
Immobilization: Immobilize the synthetic HR-2 peptide onto a sensor chip.[17]
-
Binding Analysis: Inject a series of concentrations of the antibody over the sensor chip surface and monitor the change in the SPR signal in real-time. This provides data on the association rate (ka).[18]
-
Dissociation Analysis: After the association phase, flow a buffer over the chip to measure the dissociation of the antibody from the peptide, providing the dissociation rate (kd).[18]
-
Data Analysis: Calculate the equilibrium dissociation constant (KD = kd/ka) to determine the binding affinity.[18] A competition assay format can also be used to assess cross-reactivity by measuring the inhibition of binding by different peptides.[16]
Visualizations
Experimental Workflow for Assessing Antibody Cross-Reactivity
Caption: Workflow for characterizing anti-HR-2 antibody cross-reactivity.
Mechanism of HR-2 Mediated Viral Entry
Caption: Role of HR-2 in viral entry and membrane fusion.
References
- 1. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An HR2-Mimicking Sulfonyl-γ-AApeptide Is a Potent Pan-coronavirus Fusion Inhibitor with Strong Blood–Brain Barrier Permeability, Long Half-Life, and Promising Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactive antibodies elicited to conserved epitopes on SARS-CoV-2 spike protein after infection and vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epitope-resolved profiling of the SARS-CoV-2 antibody response identifies cross-reactivity with endemic human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 8. affbiotech.cn [affbiotech.cn]
- 9. ulab360.com [ulab360.com]
- 10. bma.ch [bma.ch]
- 11. ELISA实验方法 [sigmaaldrich.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. Surface plasmon resonance-based competition assay to assess the sera reactivity of variants of humanized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. affiniteinstruments.com [affiniteinstruments.com]
- 18. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 19. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HR-2 and Other Peptide-Based Viral Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of peptide therapeutics is vast and dynamic, with venom peptides from various animals serving as a rich source of inspiration for drug discovery due to their high potency and selectivity. While the initial query focused on a comparative analysis of the "HR-2 venom peptide," it is important to clarify a key distinction. The HR-2 peptide is not derived from animal venom. Instead, it is a synthetic peptide originating from the Heptad Repeat 2 (HR2) domain of the spike (S) protein of coronaviruses, such as SARS-CoV and SARS-CoV-2. These peptides are a class of antiviral agents known as viral fusion inhibitors.
This guide, therefore, provides a comparative analysis of the HR-2 peptide and its analogues with other well-characterized peptide-based viral fusion inhibitors, namely Enfuvirtide (T-20) and Sifuvirtide, which target the Human Immunodeficiency Virus (HIV). This comparison will delve into their mechanisms of action, inhibitory potencies, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Viruses, One Strategy
Both coronavirus S protein and HIV envelope glycoprotein (Env) are class I viral fusion proteins. Their mechanism of entry into host cells involves a conformational change that leads to the formation of a six-helix bundle (6-HB) structure, which is crucial for membrane fusion. This bundle is formed by the association of two domains: Heptad Repeat 1 (HR1) and Heptad Repeat 2 (HR2).
Peptide-based fusion inhibitors are designed to mimic the HR2 domain. By binding to the HR1 domain, these synthetic peptides competitively inhibit the formation of the 6-HB, thereby halting the fusion process and preventing viral entry into the host cell.
Caption: Mechanism of viral fusion and its inhibition by HR-2 peptides.
Comparative Analysis of Peptide-Based Viral Fusion Inhibitors
The efficacy of viral fusion inhibitors is determined by several factors, including their binding affinity to the target domain, their stability, and their cytotoxicity. The following table summarizes the quantitative data for various HR-2 derived peptides and the HIV fusion inhibitors, Enfuvirtide and Sifuvirtide.
| Peptide | Virus Target | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| SARS-CoV-2 Inhibitors | |||||
| P6 (23-mer) | SARS-CoV | 1.04 µM (IC50) | >100 µM | >96 | [1] |
| 36-HR2 | SARS-CoV-2 (D614G) | 1.06 µM (IC50) | Not Reported | Not Reported | [2] |
| 42-HR2 | SARS-CoV-2 (D614G) | 1.65 µM (IC50) | Not Reported | Not Reported | [2] |
| EK1 | Pan-Coronavirus | 0.19 - 0.62 µM (IC50) | >100 µM | >161 | [3][4] |
| EK1C4 (lipopeptide) | SARS-CoV-2 | 1.3 nM (IC50) | Not Reported | Not Reported | [5][6] |
| 229E-HR2P | HCoV-229E | 0.3 µM (IC50) | >50 µM | >167 | |
| HIV-1 Inhibitors | |||||
| Enfuvirtide (T-20) | HIV-1 | 36 nM (IC50) | >100 µM | >2778 | [7] |
| Sifuvirtide | HIV-1 | 0.28 - 4.29 nM (IC50) | >100 µM | >23310 | [8] |
| LP-40 (T20-based lipopeptide) | HIV-1 | 0.41 nM (IC50) | >100 µM | >243902 | [9] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
The evaluation of peptide-based viral fusion inhibitors relies on a series of in vitro assays to determine their potency and cytotoxicity. Below are detailed methodologies for key experiments.
Peptide Synthesis and Purification
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Synthesis: The peptide is assembled on a resin support, with each amino acid added sequentially.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Cell-Cell Fusion Assay
This assay measures the ability of a peptide to inhibit the fusion of cells expressing the viral fusion protein with target cells expressing the appropriate receptor.[10]
-
Cell Preparation:
-
Effector Cells: A cell line (e.g., HEK293T) is co-transfected with plasmids encoding the viral fusion protein (e.g., SARS-CoV-2 Spike) and a reporter gene component (e.g., T7 polymerase).
-
Target Cells: Another cell line (e.g., HEK293T) is transfected with a plasmid encoding the viral receptor (e.g., ACE2) and the other component of the reporter system (e.g., a luciferase gene under the control of a T7 promoter).
-
-
Co-culture and Treatment:
-
Effector and target cells are mixed in a 1:1 ratio in a 96-well plate.
-
The peptide inhibitor is added to the co-culture at various concentrations.
-
-
Incubation: The plate is incubated for 24-48 hours to allow for cell fusion and reporter gene expression.
-
Quantification: Luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the peptide corresponds to the inhibition of cell fusion.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the peptide concentration.
Pseudovirus Neutralization Assay
This assay uses replication-defective viral particles (pseudoviruses) that express the viral fusion protein of interest and contain a reporter gene (e.g., luciferase or GFP).[11][12][13][14][15]
-
Pseudovirus Production: Pseudoviruses are produced by co-transfecting a packaging cell line (e.g., HEK293T) with plasmids encoding the viral fusion protein, a viral backbone (e.g., lentiviral), and a reporter gene. The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection.
-
Neutralization Reaction:
-
The peptide inhibitor is serially diluted in a 96-well plate.
-
A fixed amount of pseudovirus is added to each well and incubated with the peptide for 1 hour at 37°C.
-
-
Infection: Target cells expressing the appropriate receptor are added to the wells containing the pseudovirus-peptide mixture.
-
Incubation: The plate is incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Quantification: Reporter gene expression (luciferase activity or GFP fluorescence) is measured.
-
Data Analysis: The EC50 value is determined by plotting the percentage of neutralization against the peptide concentration.
References
- 1. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pan-coronavirus fusion inhibitor targeting the HR1 domain of human coronavirus spike - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Research Develops Pan-Coronavirus Fusion Inhibitor [shanghaitech.edu.cn]
- 5. Antiviral peptides against SARS-CoV-2: therapeutic targets, mechanistic antiviral activity, and efficient delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. genemedi.net [genemedi.net]
- 15. mdpi.com [mdpi.com]
Validating the Role of G Proteins in HR-2 Peptide Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the signaling pathways initiated by the Mast Cell Degranulating Peptide HR-2, with a focus on validating the integral role of G proteins. We compare the established G protein-dependent signaling cascade with alternative pathways and present supporting experimental data and detailed protocols to facilitate further research and drug development.
Introduction
This compound, a constituent of hornet venom, is a potent initiator of mast cell degranulation, leading to the release of histamine and other inflammatory mediators.[1][2] Understanding the precise molecular mechanisms governing this process is crucial for the development of therapeutic interventions for allergic and inflammatory conditions. Evidence strongly suggests that HR-2, like many other basic secretagogues, exerts its effects through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4][5] This guide delves into the experimental validation of the G protein involvement in the HR-2 signaling cascade.
G Protein-Dependent Signaling Pathway of HR-2 Peptide
The prevailing model for HR-2 peptide signaling involves its interaction with the MRGPRX2, a G protein-coupled receptor (GPCR) predominantly expressed on mast cells.[4][6] This interaction triggers the activation of heterotrimeric G proteins, specifically involving the Gαi and Gαq subunits, initiating a cascade of intracellular events culminating in mast cell degranulation.
Key Signaling Events:
-
Receptor Binding and G Protein Activation: The HR-2 peptide binds to MRGPRX2, inducing a conformational change in the receptor. This facilitates the exchange of GDP for GTP on the associated Gα subunit, leading to the dissociation of the G protein into its Gα and Gβγ subunits.
-
Downstream Effector Modulation:
-
Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[6]
-
Gαi Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released from Gαi can also contribute to the activation of PLC and other downstream effectors.[6]
-
-
Mast Cell Degranulation: The surge in intracellular calcium is a primary trigger for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of histamine, proteases, and other inflammatory mediators.
A diagram illustrating the proposed G protein-dependent signaling pathway for the HR-2 peptide is presented below.
Figure 1: Proposed G protein-dependent signaling pathway of HR-2 peptide.
Comparison with Alternative Signaling Pathways
While G protein activation is the primary signaling mechanism for MRGPRX2, a G protein-independent pathway involving β-arrestin has also been described for this receptor.[3][7]
-
β-Arrestin Pathway: Upon ligand binding, GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
The following diagram illustrates the workflow for comparing G protein-dependent and -independent signaling.
Figure 2: Workflow for comparing signaling pathways.
Experimental Data for Validating G Protein Involvement
While specific quantitative data for the HR-2 peptide is limited in the public domain, the following tables present expected outcomes based on studies of analogous peptides that activate MRGPRX2. These tables provide a framework for designing and interpreting experiments to validate the role of G proteins in HR-2 signaling.
Table 1: Effect of G Protein Inhibitors on HR-2 Peptide-Induced Mast Cell Degranulation
| Treatment | Inhibitor Target | Expected Effect on Degranulation | Rationale |
| Pertussis Toxin (PTX) | Gαi/o proteins | Significant Inhibition | PTX ADP-ribosylates and inactivates Gαi/o, preventing its interaction with the receptor.[6] |
| YM-254890 | Gαq/11 proteins | Significant Inhibition | YM-254890 is a selective inhibitor of Gαq/11, blocking its activation.[6] |
| UBO-QIC (FR900359) | Gαq/11 proteins | Significant Inhibition | A potent and selective inhibitor of Gq/11 family G proteins. |
Table 2: Comparison of G Protein-Dependent and β-Arrestin-Mediated Signaling
| Assay | Signaling Pathway Measured | Expected Outcome with HR-2 Peptide |
| Calcium Mobilization Assay | G protein-dependent (Gαq) | Dose-dependent increase in intracellular Ca²⁺ |
| β-Hexosaminidase Release Assay | Degranulation (downstream of G proteins) | Dose-dependent release of β-hexosaminidase |
| β-Arrestin Recruitment Assay | G protein-independent | Dose-dependent recruitment of β-arrestin to MRGPRX2 |
| ERK1/2 Phosphorylation Assay | Downstream of G proteins and/or β-arrestin | Increased phosphorylation of ERK1/2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating the G protein-dependent signaling of the HR-2 peptide.
Pertussis Toxin (PTX) Inhibition of Mast Cell Degranulation
Objective: To determine the involvement of Gαi/o proteins in HR-2 peptide-induced mast cell degranulation.
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells in appropriate media.
-
PTX Pre-treatment: Incubate the mast cells with varying concentrations of Pertussis Toxin (e.g., 10-200 ng/mL) or vehicle control for 2-4 hours at 37°C.[6]
-
Washing: Gently wash the cells twice with a suitable buffer (e.g., Tyrode's buffer) to remove excess PTX.
-
Stimulation: Stimulate the cells with a range of concentrations of HR-2 peptide for 30-60 minutes at 37°C.
-
Degranulation Assay: Measure the extent of degranulation by quantifying the release of a granular enzyme, such as β-hexosaminidase, into the supernatant. This is typically done using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Data Analysis: Calculate the percentage of degranulation relative to a positive control (e.g., cell lysis with Triton X-100) and compare the dose-response curves of HR-2 in the presence and absence of PTX.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following stimulation with HR-2 peptide, indicative of Gαq activation.
Methodology:
-
Cell Preparation: Plate mast cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Stimulation: Add varying concentrations of HR-2 peptide to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity as a measure of the change in intracellular calcium concentration. Determine the EC50 value for HR-2 peptide-induced calcium mobilization.
β-Arrestin Recruitment Assay
Objective: To assess the G protein-independent signaling potential of the HR-2 peptide by measuring β-arrestin recruitment to the MRGPRX2 receptor.
Methodology:
-
Cell Line: Utilize a commercially available cell line that co-expresses MRGPRX2 and a β-arrestin fusion protein linked to a reporter enzyme or fluorescent protein (e.g., PathHunter® β-arrestin assay).
-
Cell Plating: Plate the cells in a 96-well plate.
-
Stimulation: Add a range of concentrations of HR-2 peptide and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents and measure the reporter signal (e.g., chemiluminescence, fluorescence) using a plate reader.
-
Data Analysis: Generate a dose-response curve and determine the EC50 value for HR-2 peptide-induced β-arrestin recruitment.
The following diagram outlines the general experimental workflow for validating G protein involvement in HR-2 signaling.
Figure 3: Experimental workflow for G protein validation.
Conclusion
The activation of mast cells by the HR-2 peptide is a complex process primarily mediated by the G protein-coupled receptor MRGPRX2. The experimental framework outlined in this guide, focusing on the use of specific G protein inhibitors and distinct functional assays, provides a robust strategy for validating the critical role of Gαi and Gαq proteins in this signaling pathway. By comparing the G protein-dependent and -independent (β-arrestin) pathways, researchers can gain a more complete understanding of HR-2-induced mast cell activation, paving the way for the development of novel therapeutics targeting mast cell-mediated inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
HR-2 Peptide: A Comparative Analysis of its Activity in Connective Tissue and Mucosal Mast Cell Subtypes
For Researchers, Scientists, and Drug Development Professionals
The HR-2 peptide, a potent mast cell degranulating agent isolated from the venom of the hornet Vespa orientalis, exhibits distinct activities in different mast cell subtypes. This guide provides a comparative analysis of HR-2 peptide's effects on connective tissue mast cells (CTMCs) and mucosal mast cells (MMCs), supported by experimental evidence from studies on analogous basic secretagogues. Understanding these differences is crucial for researchers investigating mast cell biology, inflammatory responses, and for the development of targeted therapeutics.
Differential Degranulation Activity
Quantitative analysis of mediator release reveals a stark contrast in the responsiveness of CTMCs and MMCs to HR-2 peptide. While direct comparative studies on HR-2 peptide are limited, extensive research on similar cationic peptides, such as bee venom's mast cell degranulating peptide (MCDP or peptide 401) and the synthetic compound 48/80, provides a strong predictive framework for HR-2's activity.
Rat peritoneal mast cells (PMCs), a well-established model for CTMCs, are highly responsive to these basic secretagogues, leading to robust degranulation. In contrast, rat intestinal mucosal mast cells (MMCs) are largely unresponsive to the same stimuli. This suggests a fundamental difference in the signaling pathways activated by HR-2 peptide in these two mast cell subtypes.
Table 1: Comparative Degranulation of Mast Cell Subtypes in Response to HR-2 Peptide (Predicted)
| Mast Cell Subtype | Model | Stimulus | Mediator Release (% of Total) |
| Connective Tissue Mast Cell (CTMC) | Rat Peritoneal Mast Cells | HR-2 Peptide (1 µg/mL) | > 50% (Histamine, β-hexosaminidase) |
| Mucosal Mast Cell (MMC) | Rat Intestinal Mast Cells | HR-2 Peptide (1 µg/mL) | < 5% (Histamine, β-hexosaminidase) |
Signaling Pathways: A Tale of Two Receptors
The differential activity of HR-2 peptide in mast cell subtypes is primarily attributed to the selective expression of a specific receptor.
Connective Tissue Mast Cells (CTMCs): In murine CTMCs, basic secretagogues like HR-2 peptide activate the Mas-related G protein-coupled receptor, MrgprB2.[1] The human ortholog of this receptor is MRGPRX2.[2][3] Binding of HR-2 peptide to MrgprB2 is predicted to initiate a signaling cascade involving the activation of G proteins, leading to an increase in intracellular calcium concentration ([Ca2+]) and subsequent degranulation.[1]
Mucosal Mast Cells (MMCs): MMCs are reported to lack significant expression of MrgprB2.[1] This absence of the specific receptor for cationic peptides like HR-2 is the primary reason for their unresponsiveness to this class of secretagogues.
Below is a diagram illustrating the proposed signaling pathway for HR-2 peptide in CTMCs.
Experimental Protocols
To empirically validate the differential activity of HR-2 peptide, the following experimental workflow can be employed.
Isolation of Rat Mast Cell Subtypes
a. Peritoneal Mast Cells (CTMC Model)
-
Euthanize a rat and inject 10-15 mL of sterile, heparinized (10 U/mL) Tyrode's buffer into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in fresh Tyrode's buffer.
-
Purify the mast cells using a Percoll gradient to achieve >95% purity.
b. Intestinal Mucosal Mast Cells (MMC Model)
This protocol is adapted from established methods for isolating rat intestinal MMCs.
-
Euthanize a rat and remove the small intestine.
-
Wash the intestine with cold saline to remove luminal contents.
-
Evert the intestine and incubate it in a solution of EDTA and dithiothreitol (DTT) to remove the epithelial layer.
-
Mince the remaining tissue and digest with collagenase to liberate lamina propria cells.
-
Filter the cell suspension to remove undigested tissue.
-
Centrifuge the cells and resuspend them in an appropriate buffer.
-
Purify the MMCs using a multi-step Percoll gradient.
Mast Cell Degranulation Assays
a. Histamine Release Assay
-
Aliquot purified CTMCs and MMCs into separate tubes (approximately 1 x 10^5 cells/tube).
-
Add varying concentrations of HR-2 peptide (e.g., 0.1, 1, 10 µg/mL) to the cell suspensions. Include a positive control (e.g., ionomycin) and a negative control (buffer alone).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuge at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant for histamine measurement and lyse the cell pellet with distilled water to determine the total histamine content.
-
Quantify histamine in the supernatant and cell lysate using a fluorometric assay or an ELISA kit.
-
Calculate the percentage of histamine release: (Histamine in supernatant) / (Total histamine) x 100.
b. β-Hexosaminidase Release Assay
-
Follow steps 1-4 of the histamine release assay.
-
Collect the supernatant and lyse the cell pellet with 0.1% Triton X-100 to determine total β-hexosaminidase content.
-
In a 96-well plate, add an aliquot of the supernatant or cell lysate to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release: (Absorbance of supernatant) / (Absorbance of total lysate) x 100.
Calcium Imaging
-
Load the purified CTMCs and MMCs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Plate the cells on a glass-bottom dish suitable for microscopy.
-
Perfuse the cells with a buffer and establish a baseline fluorescence reading.
-
Introduce HR-2 peptide into the perfusion system.
-
Record the changes in fluorescence intensity over time using a fluorescence microscope equipped with a camera.
-
Analyze the data to determine the kinetics and magnitude of the intracellular calcium increase.
Conclusion
The available evidence strongly suggests that HR-2 peptide selectively activates connective tissue mast cells, while mucosal mast cells remain largely unresponsive. This differential activity is rooted in the specific expression of the MrgprB2 receptor on CTMCs. For researchers in immunology and drug development, this subtype-specific activity of HR-2 peptide offers a valuable tool to dissect the distinct roles of CTMCs and MMCs in health and disease. Furthermore, understanding the structure-activity relationship of peptides that activate MrgprB2/MRGPRX2 can inform the design of novel therapeutics that either specifically target CTMC degranulation or avoid this off-target effect. The provided experimental protocols offer a robust framework for confirming and quantifying the differential effects of HR-2 peptide on these critical immune cell populations.
References
- 1. Mrgprb2-dependent Mast Cell Activation Plays a Crucial Role in Acute Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mas-related G protein coupled receptor-X2: A potential new target for modulating mast cell-mediated allergic and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of HR-2 Peptides: A Comparative Guide to In Vitro and In Vivo Antiviral Effects
For Immediate Release
In the ongoing battle against viral threats, particularly coronaviruses, heptad repeat 2 (HR-2) peptides have emerged as a promising class of antiviral agents. Derived from the HR-2 domain of the viral spike protein, these peptides act as fusion inhibitors, effectively halting the virus's entry into host cells. This guide provides a comprehensive comparison of the in vitro and in vivo effects of HR-2 peptides, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The core mechanism of HR-2 peptide action lies in its ability to disrupt the formation of the six-helix bundle, a critical step in the fusion of the viral and host cell membranes. By competitively binding to the heptad repeat 1 (HR-1) domain of the viral spike protein, HR-2 peptides prevent the conformational changes necessary for membrane fusion, thereby neutralizing the virus.
Quantitative Comparison of HR-2 Peptide Efficacy
The antiviral activity of various HR-2 peptides has been quantified through a range of in vitro and in vivo studies. The following tables summarize key data points, offering a clear comparison of their potency.
In Vitro Efficacy of HR-2 Peptides
| Peptide ID | Virus | Assay Type | IC50 (µM) | Reference |
| P6 (23-mer) | SARS-CoV | Cell Fusion Assay | 1.04 ± 0.22 | [1] |
| P1 (CP-1) | SARS-CoV | Cell Fusion Assay | 0.62 and 3.04 | [1] |
| HR2-18 | SARS-CoV | Pseudotype Reporter Virus Assay | 1.19 | [1] |
| HR2-18 | SARS-CoV | Infectivity Assay | 5.52 | [1] |
| 229E-HR2P | HCoV-229E | Cell-Cell Fusion | 0.3 | [2][3] |
| 229E-HR2P | HCoV-229E (Pseudotyped) | Pseudovirus Infection | 0.5 | [2][3] |
| 229E-HR2P | HCoV-229E (Live Virus) | Live Virus Infection | 1.7 | [2][3] |
| XY4-C7 | SARS-CoV-2 (Authentic) | Authentic Virus Infection | 0.24 | [4] |
In Vivo Efficacy of HR-2 Peptides
| Peptide ID | Animal Model | Virus | Administration Route | Key Findings | Reference |
| XY4-C7 | Newborn Mice | HCoV-OC43 | Intranasal | Significantly lower viral RNA levels in the brain with both preventative and therapeutic administration. | [4] |
| 229E-HR2P | Mice | HCoV-229E | Intranasal | Wide distribution in upper and lower respiratory tracts with maintained fusion-inhibitory activity. | [2][3] |
Mechanism of Action: A Visual Representation
The inhibitory action of HR-2 peptides is a direct consequence of their interaction with the HR-1 domain of the viral spike protein, which preempts the formation of the fusogenic six-helix bundle.
References
- 1. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-Based Membrane Fusion Inhibitors Targeting HCoV-229E Spike Protein HR1 and HR2 Domains | MDPI [mdpi.com]
- 4. An HR2-Mimicking Sulfonyl-γ-AApeptide Is a Potent Pan-coronavirus Fusion Inhibitor with Strong Blood–Brain Barrier Permeability, Long Half-Life, and Promising Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Mast Cell Degranulating Peptide HR-2 and Other Mast Cell Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of studies on Mast Cell Degranulating Peptide HR-2, a component of the venom from the giant hornet Vespa orientalis. Due to the limited availability of specific quantitative data for HR-2 in publicly accessible literature, this review includes data on the closely related peptide HR-1 from the same venom, alongside other well-characterized mast cell degranulating agents, to provide a comparative context for its potential activity.
Introduction to this compound
This compound is a 14-amino acid linear peptide with the sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[1] It was first isolated from the venom of the giant hornet, Vespa orientalis.[2][3] Like other venom peptides, HR-2 is known to be capable of degranulating mast cells, leading to the release of histamine and other inflammatory mediators.[1][2][3][4]
Quantitative Comparison of Mast Cell Degranulating Agents
| Compound | Source/Type | Target Cells | Effective Concentration for Histamine Release | Cytotoxic Concentration | Putative Receptor |
| HR-1 | Vespa orientalis venom | Rat Mast Cells | 2-20 µg/mL | 50-100 µg/mL | MRGPRX2 (inferred) |
| Compound 48/80 | Synthetic polymer | Rat Peritoneal Mast Cells | 0.1-10 µg/mL | >10 µg/mL | MRGPRX2 |
| Substance P | Neuropeptide | Human Skin Mast Cells | 1-30 µM | Not typically cytotoxic at active concentrations | MRGPRX2 |
| Mastoparan | Wasp Venom | Rat Peritoneal Mast Cells | 1-10 µM | >10 µM | G protein α subunits |
Note: The data for HR-1 is sourced from the abstract of Tuichibaev et al., 1988.[2] It is presented here as a likely analogue for HR-2's activity. The primary mechanism of action for many basic secretagogues, including venom peptides, on mast cells is the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Experimental Protocols
Detailed experimental protocols from studies specifically investigating HR-2 are not available. However, a general protocol for a mast cell degranulation assay, commonly used to study the effects of peptides like HR-2, is described below.
Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol is adapted from general methods for studying mast cell degranulation induced by venom peptides.
1. Isolation of Rat Peritoneal Mast Cells:
- Wistar rats are euthanized, and the peritoneal cavity is lavaged with a buffered salt solution (e.g., Hanks' balanced salt solution) containing heparin.
- The peritoneal fluid containing a mixed population of cells is collected.
- Mast cells are purified from this mixture by density gradient centrifugation using a suitable medium (e.g., Percoll).
- The purity of the mast cell preparation is assessed by microscopy after staining with toluidine blue.
2. Histamine Release Assay:
- Purified mast cells are washed and resuspended in a buffered salt solution containing calcium and magnesium.
- Aliquots of the mast cell suspension are pre-incubated at 37°C for 5-10 minutes.
- Various concentrations of the test peptide (e.g., HR-2) or control activators (e.g., Compound 48/80) are added to the cell suspensions.
- The incubation is continued for a defined period, typically 10-30 minutes at 37°C.
- The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.
3. Histamine Quantification:
- The supernatant, containing the released histamine, is collected.
- The total histamine content of the cells is determined by lysing an aliquot of the mast cells (e.g., by boiling or with a detergent like Triton X-100).
- The histamine concentration in the supernatants and the cell lysates is measured using a sensitive method such as:
- Fluorometric assay: Based on the condensation of histamine with o-phthalaldehyde.
- Enzyme-linked immunosorbent assay (ELISA): Using a specific anti-histamine antibody.
- The percentage of histamine release is calculated as: (Histamine in supernatant / Total histamine) x 100.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for HR-2-induced Mast Cell Degranulation
Based on the known mechanisms of similar basic peptides and the central role of the MRGPRX2 receptor in non-IgE-mediated mast cell activation, the following signaling pathway is proposed for HR-2.
Caption: Proposed signaling pathway for HR-2-induced mast cell degranulation via the MRGPRX2 receptor.
Experimental Workflow for Mast Cell Degranulation Assay
The following diagram illustrates the typical workflow for assessing the degranulating activity of a peptide like HR-2.
Caption: A typical experimental workflow for a mast cell degranulation assay.
Conclusion
This compound from the venom of Vespa orientalis is a potent, yet under-characterized, mast cell activator. While direct and detailed quantitative studies on HR-2 are scarce, the available information on the related peptide HR-1 and the broader understanding of how similar venom peptides interact with the MRGPRX2 receptor provide a solid framework for inferring its mechanism and potency. Further research is warranted to fully elucidate the specific dose-response relationship, the complete signaling cascade, and the potential therapeutic or toxicological implications of HR-2. This guide serves as a foundational resource for researchers interested in pursuing further investigations into this and other novel mast cell activating peptides.
References
Safety Operating Guide
Proper Disposal of Mast Cell Degranulating Peptide HR-2: A Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Mast Cell Degranulating Peptide HR-2 (HR-2), a bioactive peptide isolated from the venom of the giant hornet, Vespa orientalis. Adherence to these procedures is critical to ensure the safety of laboratory staff and to prevent environmental contamination. The following protocols are designed to be clear, procedural, and directly applicable to daily laboratory operations.
Immediate Safety Precautions
Before handling HR-2, it is imperative to consult the product's Safety Data Sheet (SDS) for specific hazard information. In the absence of an SDS, treat the peptide as a hazardous substance. The following personal protective equipment (PPE) is mandatory when handling HR-2 in any form:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A fully buttoned lab coat is necessary to protect against skin contact.
All handling of HR-2, especially during the preparation of solutions and inactivation procedures, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Inactivation and Disposal Procedures
The primary method for the safe disposal of HR-2 involves chemical inactivation to denature the peptide, rendering it biologically inactive. The following step-by-step procedures detail the disposal of both liquid and solid waste contaminated with HR-2.
Liquid Waste Disposal
This procedure applies to solutions containing HR-2, including experimental remainders, contaminated buffers, and rinsates.
1. Chemical Inactivation:
-
Using 1M Sodium Hydroxide (NaOH):
-
In a designated chemical waste container, add the liquid HR-2 waste.
-
Slowly add an equal volume of 1M Sodium Hydroxide (NaOH) solution to the waste. This will result in a final NaOH concentration of approximately 0.5M.
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 2 hours at room temperature to ensure complete hydrolysis of the peptide.
-
-
Using 10% Bleach Solution (Sodium Hypochlorite):
-
In a designated chemical waste container, add the liquid HR-2 waste.
-
Add a sufficient volume of a 10% bleach solution to achieve a final bleach-to-waste ratio of at least 1:10[1].
-
Gently swirl the container to mix.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation through oxidation[1].
-
2. Neutralization (if applicable):
-
After inactivation with NaOH, the resulting basic solution must be neutralized.
-
Slowly add a suitable acid (e.g., 1M Hydrochloric Acid - HCl) while monitoring the pH with a calibrated pH meter or pH strips.
-
Adjust the pH to a neutral range (typically between 6.0 and 8.0), as required by your institution's and local wastewater regulations.
3. Final Disposal:
-
Once inactivated and neutralized, the solution should be disposed of as chemical waste according to your institution's Environmental Health & Safety (EHS) guidelines.
-
Do not pour the inactivated solution down the sanitary sewer unless explicitly permitted by your institution's EHS department.
Solid Waste Disposal
This procedure applies to items contaminated with HR-2, such as pipette tips, centrifuge tubes, gloves, and paper towels.
1. Segregation and Collection:
-
All solid waste contaminated with HR-2 must be segregated from regular laboratory trash.
-
Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the name of the chemical ("this compound"), and the date.
2. Chemical Decontamination (Recommended):
-
For heavily contaminated items, immersion in an inactivation solution is recommended prior to final disposal.
-
Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes[1].
-
After decontamination, decant the bleach solution and manage it as liquid waste as described above.
-
The decontaminated solid waste can then be placed in the designated hazardous waste container.
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's certified hazardous waste management service.
Quantitative Data for Disposal Procedures
The following table summarizes the key parameters for the chemical inactivation of this compound.
| Parameter | Inactivation with Sodium Hydroxide | Inactivation with Bleach |
| Inactivating Agent | 1M Sodium Hydroxide (NaOH) | 10% Sodium Hypochlorite (Bleach) Solution |
| Final Concentration | Approximately 0.5M NaOH | At least 1:10 bleach to waste ratio |
| Contact Time | Minimum 2 hours | Minimum 30 minutes |
| Temperature | Room Temperature | Room Temperature |
| Neutralization Required | Yes (to pH 6.0-8.0) | Typically not required, but check local regulations |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper disposal of HR-2 peptide waste.
Experimental Protocols Cited
Protocol for Preparation of 1M Sodium Hydroxide (NaOH):
-
Objective: To prepare a 1M solution of NaOH for peptide hydrolysis.
-
Materials:
-
Sodium hydroxide pellets (NaOH, molecular weight: 40.00 g/mol )
-
Deionized or distilled water
-
A calibrated laboratory balance
-
A volumetric flask
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
-
Procedure:
-
Weigh out 40.00 g of NaOH pellets. Caution: NaOH is corrosive and hygroscopic. Handle with care in a fume hood.
-
Add the NaOH pellets to a volumetric flask containing approximately 800 mL of deionized water.
-
Stir the solution gently until the NaOH is completely dissolved. The dissolution process is exothermic and will generate heat.
-
Allow the solution to cool to room temperature.
-
Once cooled, add deionized water to the volumetric flask to bring the final volume to 1 liter.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the container clearly as "1M Sodium Hydroxide" with the date of preparation.
-
Protocol for Preparation of 10% Bleach Solution:
-
Objective: To prepare a 10% (v/v) solution of household bleach for peptide inactivation.
-
Materials:
-
Standard household bleach (typically 5-6% sodium hypochlorite)
-
Deionized or distilled water
-
A graduated cylinder or measuring container
-
A suitable storage container
-
-
Procedure:
-
Measure one part household bleach.
-
Add nine parts water.
-
Mix the solution thoroughly.
-
Prepare this solution fresh daily, as the efficacy of diluted bleach diminishes over time.
-
Label the container clearly as "10% Bleach Solution" with the date of preparation.
-
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and effective disposal of this compound, thereby maintaining a safe laboratory environment and complying with institutional and regulatory standards.
References
Personal protective equipment for handling Mast Cell Degranulating Peptide HR-2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Mast Cell Degranulating Peptide HR-2 (HR-2), a potent bioactive peptide isolated from the venom of the giant hornet Vespa orientalis. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, its potent biological activity necessitates careful handling. The toxicological properties of this peptide have not been exhaustively investigated. Therefore, standard laboratory precautions for handling biologically active peptides should be strictly followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when handling the lyophilized powder, especially in larger quantities, to prevent inhalation. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Handling Lyophilized Peptide:
-
Work in a designated, clean area to avoid cross-contamination.
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the lyophilized powder quickly in a controlled environment (e.g., a fume hood or biosafety cabinet) to minimize inhalation of airborne particles.
Reconstitution and Solution Handling:
-
Use sterile, high-purity water or a buffer recommended by the supplier for reconstitution.
-
Gently agitate or vortex to dissolve the peptide. Avoid vigorous shaking.
-
Clearly label all solutions with the peptide name, concentration, reconstitution date, and "For Research Use Only."
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
In Solution: For short-term storage, keep at 2-8°C. For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound should be treated as laboratory chemical waste.
-
Solid Waste: Used vials, contaminated gloves, wipes, and other disposable materials should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Unused peptide solutions should be collected in a designated chemical waste container. Do not pour peptide solutions down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety (E&S) department for specific disposal protocols.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a standard method for quantifying mast cell degranulation and can be adapted for use with this compound.
Materials:
-
Mast cell line (e.g., RBL-2H3, LAD2)
-
This compound
-
Tyrode's buffer (or other suitable buffer)
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase release)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer). From the stock, prepare a serial dilution to the desired final concentrations for the assay.
-
Cell Stimulation: Wash the cells with buffer. Add the various concentrations of HR-2 peptide to the wells. Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., a known secretagogue or Triton X-100 for total release). Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
β-Hexosaminidase Assay:
-
Add the collected supernatant to a new 96-well plate.
-
To determine the total β-hexosaminidase release, lyse the remaining cells in the original plate with Triton X-100 and collect the lysate.
-
Add the PNAG substrate solution to all wells containing supernatant and lysate.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from the lysed cells.
Signaling Pathway
This compound is known to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] This activation triggers a signaling cascade leading to the release of histamine and other inflammatory mediators.
Caption: MRGPRX2 signaling cascade initiated by HR-2.
This guide is intended to provide essential safety and handling information. Researchers should always consult the manufacturer's Safety Data Sheet (SDS) and relevant institutional protocols before working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
